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  • Product: N-Methyl-4-chloropyridine-2-carboxamide

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-Methyl-4-chloropyridine-2-carboxamide

Executive Summary In the landscape of modern oncology drug development, the rational design of targeted kinase inhibitors relies heavily on highly functionalized heterocyclic building blocks. The CAS number for N-Methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern oncology drug development, the rational design of targeted kinase inhibitors relies heavily on highly functionalized heterocyclic building blocks. The CAS number for N-Methyl-4-chloropyridine-2-carboxamide is 220000-87-3 [1],[2].

Also known as 4-chloro-N-methylpicolinamide, this compound is a critical electrophilic intermediate[3]. Its primary industrial utility lies in the synthesis of Sorafenib (Nexavar) , a first-in-class multikinase inhibitor used to treat advanced renal cell carcinoma, hepatocellular carcinoma, and radioactive iodine-resistant thyroid cancer[4],[5]. This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, its mechanistic role in drug synthesis, and field-proven experimental protocols for its application.

Physicochemical Profiling

To ensure rigorous quality control during pharmaceutical manufacturing, understanding the baseline physicochemical properties of CAS 220000-87-3 is essential. The quantitative data below summarizes its structural and physical profile[1],[3],[6].

PropertyValue
Chemical Name N-Methyl-4-chloropyridine-2-carboxamide
CAS Number 220000-87-3
Molecular Formula C7H7ClN2O
Molecular Weight 170.60 g/mol
Appearance White to brown powder/solid
Melting Point 41 - 43 °C
Boiling Point 317.8 °C at 760 mmHg
Density (Predicted) 1.264 ± 0.06 g/cm³
Flash Point 146 °C
XLogP3 1.1

Mechanistic Role in Oncology Drug Development

CAS 220000-87-3 is not a biologically active molecule itself; rather, it is the structural anchor for the pharmacophore of Sorafenib[5].

Sorafenib functions by disrupting multiple signaling pathways involved in tumor proliferation and angiogenesis[4]. The 4-chloro-pyridine core of CAS 220000-87-3 is perfectly primed for a Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nature of the pyridine nitrogen, coupled with the ortho-carboxamide group, significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This activates the chlorine atom at the 4-position, making it highly susceptible to displacement by nucleophiles (such as a phenoxide) to form the critical diaryl ether linkage of Sorafenib[7].

Pathway Sorafenib Sorafenib (Multikinase Inhibitor) VEGFR VEGFR / PDGFR (Cell Membrane) Sorafenib->VEGFR RAF RAF Kinase Sorafenib->RAF RAS RAS VEGFR->RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Tumor Tumor Proliferation & Angiogenesis ERK->Tumor

Figure 1: Sorafenib inhibition of VEGFR/PDGFR and RAF/MEK/ERK signaling pathways.

Experimental Protocol: Self-Validating Synthesis of the Sorafenib Precursor

The following protocol details the industrial-standard SNAr reaction between CAS 220000-87-3 and 4-aminophenol to yield 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide[7].

Causality & Experimental Design
  • Base Selection (KOtBu): Potassium tert-butoxide is chosen because its high pKa (~17) ensures quantitative deprotonation of 4-aminophenol (pKa ~10.3). Crucially, its bulky tert-butyl group provides severe steric hindrance, preventing the base itself from acting as a competing nucleophile, which would generate unwanted tert-butoxy ether impurities[7].

  • Solvent Selection (DMF): N,N-Dimethylformamide is a polar aprotic solvent. It strongly solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive. Furthermore, its high dielectric constant stabilizes the highly polar, anionic Meisenheimer complex transition state during the SNAr reaction.

Step-by-Step Methodology
  • Preparation: In a rigorously dried, nitrogen-purged reactor, charge 4-aminophenol (1.05 eq) and anhydrous DMF (10 volumes).

  • Deprotonation: Slowly add KOtBu (1.10 eq) while maintaining the internal temperature at 0–5 °C. Causality: Low-temperature addition prevents the exothermic oxidative degradation of the electron-rich phenoxide. Stir for 30 minutes.

  • SNAr Coupling: Add N-Methyl-4-chloropyridine-2-carboxamide (CAS 220000-87-3) (1.00 eq) portion-wise[7]. Gradually elevate the reactor temperature to 80 °C to provide the kinetic energy required to overcome the activation barrier of the SNAr reaction.

  • In-Process Control (IPC) & Self-Validation: After 4 hours, sample the reaction mixture for HPLC-UV analysis (254 nm). Validation Check: Do not proceed to the next step based on time alone. The protocol mandates that the peak corresponding to CAS 220000-87-3 must be < 0.5% AUC . This internal feedback loop ensures the reaction is driven to completion, preventing unreacted starting material from contaminating the downstream urea coupling phase.

  • Quench & Precipitation: Once validated, cool the reactor to room temperature and quench by slowly adding the mixture into ice-cold distilled water (30 volumes). The sudden shift in solvent polarity forces the precipitation of the highly hydrophobic diaryl ether product.

  • Isolation: Filter the resulting solid, wash extensively with distilled water to remove residual DMF and inorganic salts, and dry under vacuum at 50 °C to a constant weight.

Workflow SM1 CAS: 220000-87-3 (Electrophile) Reaction1 SNAr Reaction KOtBu, DMF, 80°C SM1->Reaction1 SM2 4-Aminophenol (Nucleophile) SM2->Reaction1 Intermediate 4-(4-Aminophenoxy)-N- methylpicolinamide Reaction1->Intermediate Reaction2 Urea Formation DCM, RT Intermediate->Reaction2 SM3 Isocyanate Coupling Partner SM3->Reaction2 API Sorafenib (API) Reaction2->API

Figure 2: Two-step industrial synthesis workflow of Sorafenib from CAS 220000-87-3.

Analytical Validation Standards

To maintain trustworthiness in the synthetic pipeline, incoming batches of N-Methyl-4-chloropyridine-2-carboxamide must be orthogonally validated.

  • Chromatographic Purity: Reverse-phase HPLC (C18 column) utilizing a mobile phase of Acetonitrile/Water with 0.1% Formic acid is standard for verifying the absence of regioisomeric impurities (e.g., 6-chloro isomers)[8].

  • Mass Spectrometry: Electrospray Ionization (ESI-MS) should confirm the exact mass [M+H]+ at m/z 171.0[3].

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Exploratory

An In-depth Technical Guide to the Safe Handling of N-Methyl-4-chloropyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals Abstract N-Methyl-4-chloropyridine-2-carboxamide is a key building block in the synthesis of a variety of pharmacologically active compounds. As with any no...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-4-chloropyridine-2-carboxamide is a key building block in the synthesis of a variety of pharmacologically active compounds. As with any novel chemical entity, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling considerations for N-Methyl-4-chloropyridine-2-carboxamide, moving beyond a simple recitation of precautionary statements to a deeper exploration of the chemical principles that underpin these recommendations. By fostering a more intuitive grasp of the risks involved, this document aims to empower researchers to work with this compound in a manner that is both safe and scientifically sound.

Chemical and Physical Properties

A foundational element of safe chemical handling is a thorough understanding of the substance's physical and chemical properties. These characteristics not only inform the appropriate storage and handling procedures but also provide insight into its potential reactivity and toxicological profile.

PropertyValueSource(s)
Chemical Formula C₇H₇ClN₂O[1][2][3][4]
Molecular Weight 170.60 g/mol [1][2][3]
Appearance White to pale-yellow solid[4][5][6][7]
Melting Point 41-43 °C[5][7][8]
Solubility Soluble in organic solvents such as dichloromethane and N,N-dimethylformamide; slightly soluble in water.[9]
Storage Temperature -20°C is recommended for long-term storage.[4][5][7]

Toxicological Profile and Hazard Analysis

While specific toxicological data for N-Methyl-4-chloropyridine-2-carboxamide is not extensively published, a robust understanding of its potential hazards can be extrapolated from its structural motifs—namely, the chlorinated pyridine ring and the N-methyl carboxamide group—and from data on analogous compounds.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]

  • Skin Irritation (Category 2): Causes skin irritation.[10][11]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[2][10][11]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[11]

Mechanism of Irritation: An Insight into Reactivity

The irritant properties of N-Methyl-4-chloropyridine-2-carboxamide are likely attributable to the electrophilic nature of the pyridine ring, which is enhanced by the electron-withdrawing effects of the chlorine atom and the carboxamide group. This electron deficiency makes the molecule susceptible to nucleophilic attack by biological macromolecules, such as proteins and enzymes, on the skin and in the eyes. This interaction can disrupt cellular function and trigger an inflammatory response, leading to the observed irritation. Furthermore, pyridine and its derivatives have been shown to cause allergic contact dermatitis in some individuals.[10][12]

Systemic Toxicity: Lessons from Structural Analogs

Studies on o-chloropyridine, a structurally related compound, have shown that it can be toxic upon ingestion and skin contact, with the liver and kidneys being potential target organs.[2] While the N-methyl carboxamide group may modulate this toxicity, it is prudent to handle N-Methyl-4-chloropyridine-2-carboxamide with the assumption that it may pose similar systemic risks upon significant exposure.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of appropriate PPE is not merely a matter of compliance; it is a critical, self-validating system of defense against chemical exposure. The rationale behind each piece of equipment is directly tied to the known and potential hazards of N-Methyl-4-chloropyridine-2-carboxamide.

  • Eye and Face Protection: Given its classification as a serious eye irritant, chemical safety goggles are mandatory.[11] A face shield should be worn in situations where there is a heightened risk of splashing, such as during transfers of solutions or when working with larger quantities.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential to prevent skin contact. Given that pyridine derivatives can be absorbed through the skin, it is crucial to select gloves with an appropriate breakthrough time for this class of compounds.[13] Gloves should be inspected for any signs of degradation before each use and changed immediately if contamination is suspected.

    • Lab Coat: A flame-resistant lab coat should be worn at all times to protect against splashes and to prevent the contamination of personal clothing.

  • Respiratory Protection: Work with N-Methyl-4-chloropyridine-2-carboxamide should be conducted in a certified chemical fume hood to minimize the risk of inhaling airborne particulates or aerosols.[14] In the absence of adequate ventilation, or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Caption: Workflow for selecting and using Personal Protective Equipment (PPE).

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is fundamental to mitigating the risks associated with N-Methyl-4-chloropyridine-2-carboxamide.

General Handling
  • Ventilation: All work with this compound, including weighing and solution preparation, must be performed in a certified chemical fume hood.[14]

  • Avoidance of Contamination: Avoid contact with skin, eyes, and clothing.[13] Do not eat, drink, or smoke in the laboratory.

  • Hygienic Practices: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[14]

Storage
  • Container: Store in a tightly sealed, clearly labeled container.[15]

  • Temperature: For long-term stability, store at -20°C.[4][5][7]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[16] Contact with these substances could potentially lead to vigorous reactions or decomposition.

  • Location: Store in a designated, well-ventilated, and secure area.

Stability and Reactivity

Understanding the stability and reactivity of N-Methyl-4-chloropyridine-2-carboxamide is crucial for preventing accidental releases and hazardous reactions.

  • Thermal Stability: While specific data is limited, pyridine derivatives can decompose at high temperatures. Thermal decomposition of chlorinated organic compounds can release toxic and corrosive gases, including hydrogen chloride (HCl), oxides of nitrogen (NOx), and oxides of carbon (CO, CO₂).[1]

  • Hydrolysis: The amide bond in N-Methyl-4-chloropyridine-2-carboxamide can be susceptible to hydrolysis under strongly acidic or basic conditions, which would yield 4-chloropicolinic acid and methylamine.[17] This reactivity should be considered when planning reactions and quenching procedures.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, as they can react exothermically with organic compounds.[16] Strong acids and bases should also be avoided, as they can catalyze decomposition or hydrolysis.[16]

Emergency Procedures: A Plan for Every Contingency

Even with the most stringent safety protocols, the potential for accidental exposure or release exists. A well-rehearsed emergency plan is therefore an indispensable component of a safe laboratory environment.

First Aid Measures
  • Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[11]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[11]

  • Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[11]

  • Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Spill Response

The appropriate response to a spill of N-Methyl-4-chloropyridine-2-carboxamide depends on the scale of the release.

  • Minor Spill (Contained within a fume hood):

    • Ensure appropriate PPE is worn.

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.

    • Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Major Spill (Outside of a fume hood or a large volume):

    • Evacuate the immediate area and alert nearby personnel.

    • If the spill is significant or if there is a risk of airborne dust, evacuate the entire laboratory and contact the institution's Environmental Health and Safety (EHS) department.

    • Prevent entry into the contaminated area until it has been deemed safe by trained personnel.

Caption: Decision workflow for responding to a chemical spill.

Waste Disposal: Environmental Stewardship

Proper disposal of N-Methyl-4-chloropyridine-2-carboxamide and any contaminated materials is a legal and ethical responsibility. As a chlorinated organic compound, it must be treated as hazardous waste.

  • Waste Segregation: All materials contaminated with N-Methyl-4-chloropyridine-2-carboxamide, including unused product, reaction byproducts, and contaminated labware (e.g., pipette tips, filter paper), must be collected in a dedicated hazardous waste container.[9] Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[9]

  • Containerization: Use a leak-proof, chemically compatible waste container (glass is often a suitable choice) with a secure lid.[9] Do not fill the container to more than 90% capacity.[9]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "N-Methyl-4-chloropyridine-2-carboxamide".[9]

  • Disposal Method: The recommended method for the final disposal of chlorinated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[1][9] This process is designed to break down the molecule into less harmful components and to scrub any acidic gases produced during combustion. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9]

Conclusion

N-Methyl-4-chloropyridine-2-carboxamide is a valuable tool in the arsenal of the medicinal chemist and drug development professional. However, its utility is matched by a need for cautious and informed handling. By understanding the chemical principles that underlie its potential hazards and by rigorously adhering to the protocols outlined in this guide, researchers can confidently and safely harness the synthetic potential of this important building block. A proactive and educated approach to safety is not a barrier to scientific progress but rather a cornerstone of its responsible advancement.

References

  • National Toxicology Program. (n.d.). NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-N-methylpyridine-2-carboxamide hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]

  • Sasseville, D., Kwong, P., & Yu, K. (1998). Narrow spectrum of cross-sensitization with pyridine derivatives. Contact Dermatitis, 38(4), 212-214. [Link]

  • Shandong Kunda Biotechnology Co Ltd. (n.d.). 4-Chloropyridine-2-carboxylic acid methylamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]

  • Jiaxing Xinrui Pharmaceutical Technology Co., Ltd. (n.d.). N-Methyl-4-chloropyridine-2-carboxamide. Retrieved from [Link]

  • Hangzhou ICH Biofarm Co., Ltd. (n.d.). N-Methyl-4-chloropyridine-2-carboxamide. Retrieved from [Link]

  • PharmaCompass. (n.d.). 4-CHLORO-N-METHYLPYRIDINE-2-CARBOXAMIDE HYDROCHLORIDE. Retrieved from [Link]

  • Angene Chemical. (n.d.). N-Methyl-4-chloropyridine-2-carboxamide(CAS# 220000-87-3). Retrieved from [Link]

  • van der Wegen-Keijser, M. H., & van der Walle, H. B. (1993). Allergic contact dermatitis from pyridine in Karl Fischer reagent. Contact dermatitis, 28(4), 252. [Link]

  • Almatar, M., et al. (2020). Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Environmental Science: Processes & Impacts, 22(9), 1826-1840. [Link]

  • Alarcon, R., et al. (2007). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research, 46(25), 8576-8581. [Link]

  • Varvounis, G., & Katsayannis, A. (2004). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2004(5), 113-122. [Link]

Sources

Foundational

Advanced Synthetic Strategies and Key Intermediates in the Manufacturing of Sorafenib

Executive Summary Sorafenib is a pioneering small-molecule multi-kinase inhibitor utilized primarily in the treatment of advanced renal cell and hepatocellular carcinomas. From a chemical manufacturing perspective, the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sorafenib is a pioneering small-molecule multi-kinase inhibitor utilized primarily in the treatment of advanced renal cell and hepatocellular carcinomas. From a chemical manufacturing perspective, the synthesis of Sorafenib represents a masterclass in convergent assembly. Rather than employing a linear synthesis—which often suffers from compounding yield losses and complex late-stage purifications—the industrial route bisects the target molecule at its central diaryl urea linkage.

This whitepaper provides an in-depth technical analysis of the two critical intermediates required for this convergence: 4-(4-Aminophenoxy)-N-methylpicolinamide and 4-Chloro-3-(trifluoromethyl)phenyl isocyanate . By examining the mechanistic causality, physicochemical properties, and self-validating protocols of these intermediates, process chemists can optimize yields, ensure chemoselectivity, and maintain rigorous quality control.

Retrosynthetic Strategy & Pathway Overview

The strategic disconnection of Sorafenib reveals a highly efficient convergent pathway. The left-hand fragment (a picolinamide derivative) and the right-hand fragment (a fluorinated phenyl isocyanate) are synthesized independently before being joined in a final, high-yielding urea formation step[1].

G SM1 4-Chloro-N-methyl picolinamide IntA 4-(4-Aminophenoxy)-N- methylpicolinamide SM1->IntA SNAr Etherification (t-BuOK, DMF) SM2 4-Aminophenol SM2->IntA SM3 4-Chloro-3-(trifluoromethyl) aniline IntB 4-Chloro-3-(trifluoromethyl) phenyl isocyanate SM3->IntB Phosgenation (Triphosgene, DCM) Sorafenib Sorafenib (Diaryl Urea) IntA->Sorafenib Nucleophilic Addition (Toluene/NMP) IntB->Sorafenib

Convergent retrosynthetic pathway of Sorafenib.

Physicochemical Properties of Key Intermediates

Understanding the physical properties of these intermediates is critical for downstream purification, storage, and handling. Isocyanate derivatives, in particular, require strict moisture-free environments to prevent premature hydrolysis.

Table 1: Quantitative Data for Sorafenib Intermediates

Chemical NameCAS NumberMolecular FormulaMolecular WeightMelting PointAppearance
4-(4-Aminophenoxy)-N-methylpicolinamide 284462-37-9C₁₃H₁₃N₃O₂243.26 g/mol 110–112 °CLight-brown solid[2]
4-Chloro-3-(trifluoromethyl)phenyl isocyanate 327-78-6C▱H₃ClF₃NO221.56 g/mol 40–42 °CWhite/yellow low-melting solid[3],[4]
4-Chloro-N-methylpyridine-2-carboxamide 220000-87-3C₇H₇ClN₂O170.60 g/mol N/AWhite powder[5],[6]

Synthesis of the Picolinamide Fragment

Mechanistic Insights & Causality

The formation of 4-(4-aminophenoxy)-N-methylpicolinamide relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. The starting material, 4-chloro-N-methylpyridine-2-carboxamide, features an unactivated chlorine atom that is made susceptible to nucleophilic attack by the electron-withdrawing nature of the adjacent pyridine nitrogen and the carboxamide group[5].

To achieve strict chemoselectivity (O-alkylation over N-alkylation), potassium tert-butoxide (t-BuOK) is utilized. The causality here is rooted in pKa differentials: the phenolic hydroxyl group of 4-aminophenol has a pKa of ~9.5, whereas the aniline amine is significantly less acidic. The t-BuOK selectively deprotonates the phenol, generating a highly nucleophilic phenoxide ion without affecting the amine[2]. N,N-Dimethylformamide (DMF) is chosen as the solvent because its polar aprotic nature excellently solvates the inorganic base and stabilizes the Meisenheimer complex transition state during the SNAr process.

Protocol 1: Etherification Workflow

Self-validating standard protocol based on industrial synthesis records[2],[7].

  • Deprotonation: Dissolve 4-aminophenol (9.2 mmol) in anhydrous DMF (20 mL) under an inert atmosphere. Slowly add 1M potassium tert-butoxide in THF (9.7 mL, 9.7 mmol) at room temperature. Stir the mixture for 2 hours to ensure complete phenoxide generation.

  • Coupling: Add 4-chloro-N-methylpicolinamide (9.2 mmol) and potassium carbonate (4.6 mmol) to the reaction vessel. The K₂CO₃ acts as a secondary buffer to neutralize any trace acidic by-products.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 6 hours. Monitor the consumption of the starting material via TLC or HPLC.

  • Workup: Cool the mixture to room temperature and extract with ethyl acetate (50 mL). Wash the organic layer thoroughly with brine (20 mL) to remove DMF, then dry over anhydrous magnesium sulfate.

  • Isolation: Remove the solvent in vacuo. Purify the resulting residue by column chromatography to afford 4-(4-aminophenoxy)-N-methylpicolinamide as a light-brown solid (Yield: ~80%).

Synthesis of the Isocyanate Fragment

Mechanistic Insights & Causality

The right-hand fragment, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, is synthesized via the phosgenation of 4-chloro-3-(trifluoromethyl)aniline. While historical routes utilized highly toxic phosgene gas, modern self-validating protocols employ triphosgene (bis(trichloromethyl) carbonate). Triphosgene is a stable, crystalline solid that safely generates the active phosgene electrophile in situ[8].

The addition of an acid scavenger, such as triethylamine (TEA), is a strict requirement in this step. As the primary amine attacks the phosgene species, hydrochloric acid is generated. Without TEA to neutralize this HCl, the starting aniline would rapidly protonate into an unreactive hydrochloride salt, halting the reaction prematurely.

Protocol 2: Phosgenation Workflow

Self-validating standard protocol for isocyanate generation[8],[4].

  • Electrophile Preparation: Dissolve triphosgene (10 mmol) in anhydrous dichloromethane (DCM) (20 mL) in a well-ventilated fume hood.

  • Amine Addition: Prepare a solution of 4-chloro-3-(trifluoromethyl)aniline (10 mmol) in DCM (20 mL). Add this dropwise to the triphosgene solution at 0–5 °C to control the exothermic generation of phosgene.

  • Acid Scavenging: Immediately follow with the dropwise addition of triethylamine (3 mL) dissolved in DCM (10 mL).

  • Reaction Maturation: Allow the mixture to warm to room temperature and stir until the reaction is complete (typically 1–2 hours).

  • Isolation: Remove the solvent on a rotary evaporator. The resulting crude 4-chloro-3-(trifluoromethyl)phenyl isocyanate is highly moisture-sensitive and should be used immediately in the convergent assembly step to prevent degradation into a symmetric urea by-product.

Convergent Assembly: Diaryl Urea Linkage Formation

Mechanistic Insights & Causality

The final synthesis of the Sorafenib free base involves the coupling of the two synthesized intermediates. Mechanistically, this is a nucleophilic addition reaction. The primary amine of the picolinamide fragment attacks the highly electrophilic central carbon of the isocyanate[1].

Because this reaction is an addition across the C=N bond, it boasts 100% atom economy—no by-products are formed. The reaction is highly exergonic and is typically run at room temperature to prevent the formation of biuret side-products. Alternatively, for greener chemistry, 1,1'-Carbonyldiimidazole (CDI) can be used to activate the aniline in situ, bypassing the isolation of the moisture-sensitive isocyanate, though this requires longer reaction times (up to 16 hours)[9],[10].

MechanisticPathway Amine Aniline Derivative (Nucleophile) Isocyanate Isocyanate Intermediate (Highly Electrophilic) Amine->Isocyanate -HCl Reagent Triphosgene (Electrophile Source) Reagent->Isocyanate Product Diaryl Urea Linkage (Sorafenib) Isocyanate->Product Addition across C=N bond IntA Picolinamide Derivative (Nucleophile) IntA->Product

Mechanistic workflow of diaryl urea linkage formation.

Protocol 3: Convergent Assembly Workflow

Self-validating standard protocol for Sorafenib free base synthesis[1],[9].

  • Substrate Dissolution: Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (0.11 mol) in an inert organic solvent such as toluene (100 mL) or N-methylpyrrolidone (NMP) for enhanced solubility.

  • Coupling: Slowly add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (0.10 mol) in toluene (50 mL) to the reaction mass, maintaining the temperature between 15–30 °C.

  • Maturation: Stir the reaction mass at room temperature for 1 to 16 hours (depending on the solvent system and activation method). The product will begin to precipitate as the reaction progresses.

  • Isolation: Filter the precipitated solid and wash the filter cake with fresh toluene (50 mL) or acetone to remove unreacted starting materials.

  • Drying: Dry the wet material in a vacuum oven at 50–60 °C to obtain the Sorafenib free base as a highly pure white solid.

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Exploratory

The Pharmacological Versatility of Pyridine Carboxamide Derivatives: A Technical Guide to Target Engagement and Biological Evaluation

Introduction The pyridine carboxamide scaffold is universally recognized as a "privileged" structure in medicinal chemistry. As a bioisostere of benzene, the pyridine ring enhances aqueous solubility and provides a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction The pyridine carboxamide scaffold is universally recognized as a "privileged" structure in medicinal chemistry. As a bioisostere of benzene, the pyridine ring enhances aqueous solubility and provides a critical hydrogen-bond acceptor (the nitrogen atom) that interacts with biological targets. When coupled with a carboxamide group—a motif known for its robust hydrogen-bonding capacity (both donor and acceptor) and structural rigidity—the resulting derivatives exhibit profound pharmacological versatility. As a Senior Application Scientist, I have observed that the strategic functionalization of this scaffold allows for precise tuning of electronic and steric properties, enabling high-affinity engagement with diverse targets ranging from human kinases to bacterial enzymes.

Target Engagement & Mechanistic Pathways

1.1. Allosteric Kinase and Phosphatase Inhibition Conventional competitive inhibitors often struggle with selectivity due to the highly conserved nature of ATP-binding pockets across the kinome. Pyridine carboxamide derivatives have emerged as potent allosteric inhibitors, particularly against Src homology-2-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical regulator of receptor tyrosine kinase (RTK)-driven proliferation pathways. Novel substituted pyridine carboxamides bind selectively to the allosteric tunnel site of SHP2, stabilizing its auto-inhibited conformation and preventing the downstream activation of the MAPK pathway[1]. Furthermore, in IRAK4 and p38α MAP kinase targeting, the pyridine core facilitates essential π-π stacking and hydrogen bonding within the active site, while the rigid carboxamide linker maintains optimal binding geometry[2][3].

SHP2_Pathway RTK Receptor Tyrosine Kinase (Hyperactivated) SHP2_Active SHP2 (Active State) Promotes Signaling RTK->SHP2_Active Phosphorylation MAPK MAPK Pathway (Proliferation) SHP2_Active->MAPK Activates Inhibitor Pyridine Carboxamide Derivative SHP2_Inactive SHP2 (Auto-inhibited) Allosteric Stabilization Inhibitor->SHP2_Inactive Binds Tunnel Site SHP2_Inactive->SHP2_Active Prevents Activation Apoptosis Cell Cycle Arrest & Apoptosis SHP2_Inactive->Apoptosis Induces

Allosteric inhibition of SHP2 by pyridine carboxamide derivatives blocking RTK-driven MAPK signaling.

1.2. Antimicrobial Prodrug Activation In the realm of infectious diseases, particularly against Mycobacterium tuberculosis (Mtb), pyridine carboxamides exhibit a unique mechanism of action. High-throughput phenotypic screening has identified derivatives like MMV687254 as potent anti-tubercular agents. Causality analysis reveals that these compounds act as prodrugs. They are specifically hydrolyzed and activated by the Mtb amidase enzyme, AmiC. Once activated, the metabolite exerts a bactericidal effect within macrophages by inducing host-cell autophagy, effectively clearing the intracellular pathogen[4][5]. This dual host-pathogen mechanism bypasses traditional resistance pathways.

Mtb_Prodrug Prodrug MMV687254 (Pyridine Carboxamide) AmiC Mtb Amidase (AmiC) Enzymatic Hydrolysis Prodrug->AmiC Internalized by Mtb ActiveMetabolite Active Metabolite AmiC->ActiveMetabolite Cleavage Autophagy Macrophage Autophagy Induction ActiveMetabolite->Autophagy Host-directed action Clearance Intracellular Mtb Clearance Autophagy->Clearance Bactericidal effect

AmiC-dependent activation of pyridine carboxamide prodrugs leading to Mtb clearance via autophagy.

1.3. Antifungal Succinate Dehydrogenase (SDH) Inhibition Agricultural and clinical mycology have also benefited from this scaffold. Novel diarylamine-modified pyridine carboxamides act as potent inhibitors of succinate dehydrogenase (SDH) in fungi such as Botrytis cinerea. The pyridine nitrogen and carboxamide oxygen form highly stable hydrogen bonding networks within the ubiquinone-binding pocket of SDH, halting the fungal tricarboxylic acid (TCA) cycle and cellular respiration[6][7].

Quantitative Pharmacodynamics: Activity Spectrum

The structural plasticity of the pyridine carboxamide core allows for remarkable potency across diverse targets. The table below synthesizes recent quantitative data, demonstrating the structure-activity relationship (SAR) efficacy of these derivatives.

Target / PathogenDerivative / Compound IDBiological Activity (IC₅₀ / MIC)Mechanism of Action
SHP2 Phosphatase Compound C6IC₅₀ = 0.13 nMAllosteric tunnel site inhibition[1]
p38α MAP Kinase Compound 294eIC₅₀ = 13.0 nMActive site competitive inhibition[3]
IRAK4 Kinase Compounds 93–100IC₅₀ < 1.0 nMATP-competitive binding (π-π stacking)[2]
Urease (Bacterial) Rx-6 (Carbothioamide)IC₅₀ = 1.07 µMMetalloenzyme active site coordination[8]
M. tuberculosis MMV687254MIC = 1.56 – 3.125 µMAmiC-activated prodrug / Autophagy[4]
Botrytis cinerea Compound 3fIC₅₀ = 17.3 µM (SDH)SDH ubiquinone-binding pocket inhibition[7]
Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating workflows. Each step incorporates necessary controls to distinguish true target engagement from assay artifacts.

Protocol A: Fluorescence-Based High-Throughput Kinase/Phosphatase Assay (e.g., SHP2) Objective: Determine the IC₅₀ of pyridine carboxamide derivatives using a fluorogenic substrate (e.g., DiFMUP for phosphatases).

  • Reagent Preparation: Prepare assay buffer (60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 5 mM DTT). Causality: DTT maintains the catalytic cysteine in a reduced, active state; Tween-20 prevents non-specific compound aggregation and false-positive inhibition.

  • Enzyme Activation: For SHP2, incubate the auto-inhibited full-length enzyme with an activating bisphosphorylated peptide (e.g., IRS1 pY1172/pY1222) for 30 minutes at room temperature. Validation: Include a basal (unactivated) enzyme control to verify allosteric activation.

  • Compound Incubation: Dispense pyridine carboxamide derivatives in a 10-point dose-response series (e.g., 10 µM to 0.5 nM, 3-fold dilutions) in DMSO. Keep final DMSO concentration ≤1% to prevent solvent-induced denaturation. Incubate with the activated enzyme for 60 minutes to allow allosteric equilibration.

  • Substrate Addition & Readout: Add DiFMUP (10 µM final) to initiate the reaction. Measure fluorescence continuously (Ex/Em = 358/450 nm) for 20 minutes using a microplate reader.

  • Data Analysis: Calculate initial velocities (V₀). Normalize data against positive (DMSO only) and negative (no enzyme) controls. Fit the dose-response curve using a four-parameter logistic regression to determine the IC₅₀.

Protocol B: Broth Microdilution Assay for Mtb (MIC Determination) Objective: Evaluate the bacteriostatic/bactericidal activity of pyridine carboxamides against M. tuberculosis H37Rv.

  • Inoculum Preparation: Grow Mtb H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween-80 until logarithmic phase (OD₆₀₀ ≈ 0.6). Causality: Tween-80 prevents mycobacterial clumping, ensuring accurate CFU counts and uniform compound exposure.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the test compound (e.g., MMV687254) from 50 µM to 0.05 µM.

  • Infection: Add the Mtb inoculum to achieve a final concentration of 5×105 CFU/mL per well. Include Isoniazid and Rifampicin as positive control reference drugs[4].

  • Incubation & Readout: Incubate at 37°C for 7-14 days. Add Resazurin (Alamar Blue) dye; incubate for an additional 24 hours. A color shift from blue (oxidized) to pink (reduced) indicates bacterial viability.

  • Validation: The MIC is defined as the lowest concentration preventing the color change. Plate the contents of clear wells onto 7H10 agar to differentiate between bacteriostatic (growth on agar) and bactericidal (no growth) mechanisms.

Assay_Workflow Prep 1. Reagent & Buffer Preparation Controls 2. Establish Basal & Activated Controls Prep->Controls Dose 3. 10-Point Compound Dose-Response Controls->Dose Incubation 4. Target Incubation (Equilibration) Dose->Incubation Readout 5. Kinetic Fluorescence Readout Incubation->Readout Analysis 6. 4-Parameter Logistic IC50 Fit Readout->Analysis

Standardized self-validating workflow for high-throughput kinetic enzyme inhibition assays.

Structure-Activity Relationship (SAR) Insights

The rational design of pyridine carboxamides relies heavily on understanding the steric and electronic microenvironments of the target:

  • Electronic Tuning: The introduction of electron-withdrawing groups (e.g., halogens like Cl, Br, or F) at the ortho or meta positions of the pyridine ring significantly enhances target affinity. For instance, in urease inhibition, a 5-chloro substitution on the pyridine ring (as seen in Rx-6) optimizes the polarization of the carboxamide bond, strengthening metalloenzyme coordination[8].

  • Linker Rigidity: The amide linkage (-CONH-) restricts rotational degrees of freedom, locking the molecule into a bioactive conformation. This rigidity reduces the entropic penalty upon binding, which is a primary driver for the sub-nanomolar affinities observed in IRAK4 and p38α MAP kinase inhibitors[2][3].

  • Lipophilicity (LogP): For whole-cell assays (like the Mtb MIC assay), the addition of lipophilic arylamine or phenoxy groups improves cell wall penetration—a critical barrier in mycobacteria and fungi—without compromising the aqueous solubility provided by the pyridine core[4][7].

Conclusion

Pyridine carboxamide derivatives represent a masterclass in scaffold optimization. By balancing physicochemical properties with precise spatial geometry, these molecules can be engineered to act as allosteric modulators, prodrugs, and competitive inhibitors. Rigorous, self-validating assay protocols remain essential to translate these in vitro affinities into viable clinical candidates.

References
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Taylor & Francis. 2

  • Discovery of a potent and selective allosteric inhibitor targeting the SHP2 tunnel site for RTK-driven cancer treatment. ResearchGate. 1

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. National Institutes of Health (NIH). 4

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. J-Stage. 6

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. MDPI. 8

  • Synthesis, pharmacological evaluation and structure-activity relationship of recently discovered enzyme antagonist azoles. National Institutes of Health (NIH). 3

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. American Society for Microbiology (ASM).5

Sources

Foundational

Introduction: The Versatility of a Core Heterocyclic Scaffold

An In-depth Technical Guide to N-Methyl-4-chloropyridine-2-carboxamide: Synthesis, Derivatization, and Applications N-Methyl-4-chloropyridine-2-carboxamide is a substituted pyridine derivative that has emerged as a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to N-Methyl-4-chloropyridine-2-carboxamide: Synthesis, Derivatization, and Applications

N-Methyl-4-chloropyridine-2-carboxamide is a substituted pyridine derivative that has emerged as a critical building block in the synthesis of a wide range of biologically active compounds.[1][2] Its structure, featuring a reactive chlorine atom and a carboxamide group on a pyridine ring, provides a versatile scaffold for chemical modification. This guide, intended for researchers and professionals in drug development and agrochemical synthesis, offers a comprehensive overview of the synthesis, chemical properties, and significant applications of this pivotal intermediate. We will delve into the rationale behind synthetic strategies and explore how its structural attributes are leveraged to create potent therapeutic agents and next-generation crop protection solutions.[1][3]

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. N-Methyl-4-chloropyridine-2-carboxamide is typically a pale-yellow or off-white solid at room temperature.[4][5] Its key properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 4-chloro-N-methylpyridine-2-carboxamide[6]
CAS Number 220000-87-3[6][7]
Molecular Formula C₇H₇ClN₂O[7][8]
Molecular Weight 170.60 g/mol [8]
Melting Point 41-43 °C[4][5]
Appearance Pale-Yellow Solid[4]
InChI Key BGVBBMZMEKXUTR-UHFFFAOYSA-N[7][8]
SMILES CNC(=O)c1cc(Cl)ccn1[8]

These properties are essential for determining appropriate solvents, reaction conditions, and storage protocols. The hydrochloride salt form is also commonly used in synthesis, exhibiting different solubility and handling characteristics.[9][10]

Synthesis of the Core Scaffold: A Step-by-Step Protocol

The most prevalent synthetic route to N-Methyl-4-chloropyridine-2-carboxamide begins with the readily available 2-picolinic acid. The overall strategy involves two key transformations: the chlorination of the pyridine ring at the 4-position and the amidation of the carboxylic acid with methylamine.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Chlorination & Acid Chloride Formation cluster_1 Step 2: Amidation Picolinic_Acid 2-Picolinic Acid Acid_Chloride 4-chloropicolinoyl chloride hydrochloride Picolinic_Acid->Acid_Chloride Thionyl Chloride (SOCl₂) Sodium Bromide (NaBr) Reflux, 85°C Target_Molecule N-Methyl-4-chloropyridine-2-carboxamide Acid_Chloride->Target_Molecule Aqueous Methylamine (CH₃NH₂) THF

Caption: Synthetic pathway for N-Methyl-4-chloropyridine-2-carboxamide.

Detailed Experimental Protocol

This protocol is a synthesized representation of methods found in the literature.[11][12] The choice of a one-pot or two-step process often depends on the desired scale and purity. The use of thionyl chloride serves the dual purpose of chlorinating the pyridine ring and converting the carboxylic acid to a more reactive acyl chloride.

Step 1: Synthesis of 4-chloropicolinoyl chloride hydrochloride [11]

  • Reaction Setup: To a solution of 2-picolinic acid in a suitable solvent like chlorobenzene, add thionyl chloride and a catalytic amount of sodium bromide. The use of a bromide source can facilitate the chlorination process.[11][13]

  • Reaction Conditions: Reflux the mixture at approximately 85°C for 12-19 hours.[11][14] The progress of the reaction should be monitored by a suitable technique like HPLC to ensure the consumption of the starting material.

  • Rationale: Thionyl chloride is a powerful chlorinating and dehydrating agent. In the presence of a pyridine nitrogen, it facilitates the formation of the acyl chloride. The elevated temperature is necessary to drive the chlorination of the electron-deficient pyridine ring at the 4-position.

Step 2: Synthesis of N-Methyl-4-chloropyridine-2-carboxamide [11]

  • Amine Addition: After cooling the reaction mixture from Step 1, the resulting acid chloride is treated with an aqueous solution of methylamine (typically 25-40%) in a solvent such as Tetrahydrofuran (THF).[11][15] The addition should be performed cautiously at a controlled temperature (e.g., 0-5°C) as the reaction is exothermic.

  • Reaction and Workup: The suspension is stirred for several hours at room temperature to ensure complete reaction.[16] The reaction mixture is then quenched with water and neutralized or slightly acidified with hydrochloric acid.

  • Extraction and Purification: The product is extracted into an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The final product can be purified by crystallization or column chromatography to achieve high purity.

  • Rationale: The highly reactive acyl chloride readily undergoes nucleophilic acyl substitution with methylamine to form the stable amide bond. THF is a good solvent choice as it is inert to the reactants and dissolves both the acid chloride and the final product.

Chemical Reactivity and Derivatization for Bioactivity

The true value of N-Methyl-4-chloropyridine-2-carboxamide lies in its potential for derivatization. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. This is the key step in building more complex molecules with specific biological targets.

Derivatization Pathways

Derivatization cluster_thio Thioether Linkage cluster_amino Amino Linkage cluster_phenoxy Phenoxy Linkage Core N-Methyl-4-chloropyridine- 2-carboxamide Thio_Intermediate 4-(Aminophenylthio)- N-methylpicolinamide Core->Thio_Intermediate 4-Aminothiophenol t-BuOK, DMF Amino_Intermediate 4-(Aminophenylamino)- N-methylpicolinamide Core->Amino_Intermediate 4-Amino-N-methylbenzamide Heat (160°C) Phenoxy_Intermediate 4-(4-Aminophenoxy)- N-methylpicolinamide Core->Phenoxy_Intermediate 4-Aminophenol Base

Caption: Common derivatization reactions of the core scaffold.

These reactions demonstrate the utility of the 4-chloro position as a handle for introducing arylthio, arylamino, and aryloxy linkers, which are common motifs in kinase inhibitors and other pharmacologically active molecules.[3][11][12]

Applications in Drug Discovery: A Cornerstone for Kinase Inhibitors

N-Methyl-4-chloropyridine-2-carboxamide is arguably most famous for its role as a key intermediate in the synthesis of Sorafenib (Nexavar), a multi-kinase inhibitor used in the treatment of certain types of cancer.[3][5] The synthesis of Sorafenib involves reacting the 4-(4-aminophenoxy) derivative with an appropriate isocyanate.[3]

Beyond Sorafenib, numerous derivatives have been synthesized and evaluated for their therapeutic potential. For instance, N-methyl-picolinamide-4-thiol derivatives have shown potent anti-proliferative activities against various human cancer cell lines.[11]

Reported Biological Activity of Derivatives
Derivative ClassBiological ActivityTarget Cell Lines / KinasesSource
N-methyl-picolinamide-4-thiol derivatives Anti-proliferativeHuman cancer cell lines[11]
4-(4-formamidophenylamino)-N-methylpicolinamide derivatives Anti-proliferativeHepG2, HCT116[12]
Thiol derivatives (Compound 6p) Kinase InhibitionAurora-B (85% inhibition at 10 µM)[11]

This data highlights the scaffold's potential in generating compounds with significant anti-cancer properties. The pyridine and carboxamide moieties often play a crucial role in binding to the hinge region of protein kinases, a common mechanism for kinase inhibitors.

Hypothetical Kinase Inhibition Mechanism

Kinase_Inhibition Kinase Kinase Active Site Substrate Protein Substrate Kinase->Substrate Inhibition Drug Pyridine-carboxamide Derivative Drug->Kinase Binds to hinge region ATP ATP ATP->Kinase Binding Blocked Phosphorylation Phosphorylation

Caption: Simplified model of competitive ATP-binding inhibition.

Role in Modern Agrochemicals

The utility of N-Methyl-4-chloropyridine-2-carboxamide extends beyond pharmaceuticals into the agrochemical sector. It serves as a vital building block in the synthesis of modern herbicides and pesticides.[1] The specific properties imparted by its chemical structure allow for the development of compounds with high potency against target pests and weeds while being designed for minimal environmental impact.[1] The ability to systematically modify the scaffold allows researchers to fine-tune the biological activity, leading to more efficient and targeted crop protection solutions.[1]

Safety and Handling

According to GHS classifications, N-Methyl-4-chloropyridine-2-carboxamide and its hydrochloride salt are associated with several hazards. The hydrochloride form is noted as causing severe skin burns and eye damage, and is harmful if swallowed.[9] The free base is also classified as causing skin and serious eye irritation.[6]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[17]

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek medical attention.

Future Outlook

N-Methyl-4-chloropyridine-2-carboxamide remains a highly relevant and valuable scaffold for both medicinal and agricultural chemists. Its straightforward synthesis and versatile reactivity ensure its continued use in the discovery of novel compounds. Future research will likely focus on expanding the diversity of substituents at the 4-position to explore new chemical space and identify molecules with novel mechanisms of action. As our understanding of disease biology and crop science deepens, this humble building block will undoubtedly play a role in the development of the next generation of innovative chemical solutions.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of N-methyl-picolinamide-4-thiol Derivatives. Benchchem.
  • MDPI. (2021, February 21). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 25). Optimizing Agrochemicals with Key Intermediates: The Role of 4-Chloro-N-methylpyridine-2-carboxamide. NINGBO INNO PHARMCHEM CO.,LTD.
  • PubChem. (n.d.). 4-chloro-N-methylpyridine-2-carboxamide hydrochloride (1:1). PubChem.
  • Sigma-Aldrich. (n.d.). 4-chloro-N-Methylpyridine-2-carboxamide. Sigma-Aldrich.
  • ChemicalBook. (n.d.). 4-Chloro-N-methylpicolinamide synthesis. ChemicalBook.
  • Google Patents. (n.d.). US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide. Google Patents.
  • Angene Chemical. (n.d.). N-Methyl-4-chloropyridine-2-carboxamide(CAS# 220000-87-3). Angene Chemical.
  • ChemicalBook. (n.d.). 4-Chloro-N-methylpyridine-2-carboxamide Hydrochloride. ChemicalBook.
  • HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). N-Methyl-4-chloropyridine-2-carboxamide. HENAN SUNLAKE ENTERPRISE CORPORATION.
  • Google Patents. (n.d.). JP2011153081A - Method for producing 4-chloropyridine-2-carboxylic acid chloride. Google Patents.
  • Google Patents. (n.d.). WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride. Google Patents.
  • (n.d.). Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides.
  • PubChem. (n.d.). 4-Chloro-N-methylpicolinamide. PubChem.
  • Google Patents. (n.d.). CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate. Google Patents.
  • PharmaCompass. (n.d.). 4-CHLORO-N-METHYLPYRIDINE-2-CARBOXAMIDE HYDROCHLORIDE. PharmaCompass.
  • Jiaxing Xinrui Pharmaceutical Technology Co., Ltd. (n.d.). 4-Chloropyridine-2-carboxylic acid methyl ester. Jiaxing Xinrui Pharmaceutical Technology Co., Ltd.
  • Echemi. (n.d.). N-Methyl-4-chloropyridine-2-carboxamide. Echemi.
  • Hangzhou ICH Biofarm Co., Ltd. (n.d.). N-Methyl-4-chloropyridine-2-carboxamide. Hangzhou ICH Biofarm Co., Ltd.
  • RVR LABS. (n.d.). 4-Chloro-N-methyl-2-pyridinecarboxamide,CAS NO 220000-87-3. RVR LABS.
  • Chem-Impex. (n.d.). 4-Chloropyridine-2-carboxylic acid. Chem-Impex.
  • MDPI. (2025, April 17). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI.
  • JR MediChem LLC. (n.d.). N-Methyl-4-chloropyridine-2-carboxamide. JR MediChem LLC.

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Exploratory

N-Methyl-4-chloropyridine-2-carboxamide: A Cornerstone Intermediate in Targeted Kinase Inhibitor Discovery

Executive Summary The shift from broad-spectrum cytotoxic chemotherapy to targeted molecular therapies in the late 1990s and early 2000s revolutionized oncology. At the heart of this paradigm shift was the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The shift from broad-spectrum cytotoxic chemotherapy to targeted molecular therapies in the late 1990s and early 2000s revolutionized oncology. At the heart of this paradigm shift was the development of multi-kinase inhibitors, most notably Sorafenib (Nexavar) and Regorafenib. The architectural foundation of these blockbuster drugs relies on a highly specific, bifunctional chemical intermediate: N-Methyl-4-chloropyridine-2-carboxamide (CAS: 220000-87-3)[1].

This in-depth technical guide explores the historical context, structural causality, and self-validating synthetic protocols of this critical building block, providing drug development professionals with a comprehensive understanding of its role in modern pharmaceutical synthesis.

Historical Context and Discovery

The history of N-Methyl-4-chloropyridine-2-carboxamide is inextricably linked to the discovery of Sorafenib by Bayer Pharmaceuticals[2]. In their quest to inhibit the RAF/MEK/ERK signaling pathway—a critical driver in tumor proliferation and angiogenesis—medicinal chemists needed to synthesize a library of bis-aryl ureas[3].

To achieve this, researchers required a central core that could satisfy two distinct chemical mandates:

  • Pharmacodynamic Mandate: It needed a moiety capable of anchoring into the hinge region of the kinase active site via robust hydrogen bonding.

  • Synthetic Mandate: It required a highly reactive electrophilic site to allow for the modular attachment of various phenoxy groups via Nucleophilic Aromatic Substitution (SNAr).

N-Methyl-4-chloropyridine-2-carboxamide emerged as the perfect solution. The methylcarboxamide group fulfilled the hydrogen-bonding requirement, while the 4-chloro substituent on the electron-deficient pyridine ring provided the ideal leaving group for SNAr[4].

Structural Significance & Pharmacophore Causality

The molecular architecture of N-Methyl-4-chloropyridine-2-carboxamide (C₇H₇ClN₂O) is not coincidental; it is a product of rational drug design.

  • The Pyridine Ring: Acts as an electron-withdrawing scaffold. By pulling electron density away from the 4-position, it significantly lowers the activation energy required for nucleophilic attack.

  • The 2-Carboxamide Group: Serves a dual purpose. Synthetically, it further depletes electron density from the pyridine ring via resonance, hyper-activating the 4-chloro position. Pharmacologically, the N-H acts as a hydrogen bond donor, and the C=O acts as a hydrogen bond acceptor, binding tightly to the ATP-binding pocket of kinases like VEGFR and PDGFR[1].

  • The 4-Chloro Substituent: Chlorine is an optimal leaving group for SNAr in this context. It is electronegative enough to stabilize the Meisenheimer complex intermediate during nucleophilic attack, yet labile enough to be displaced by a phenoxide ion under basic conditions[5].

G Core N-Methyl-4-chloropyridine- 2-carboxamide Core Amide 2-Methylcarboxamide Group Core->Amide Pyridine Pyridine Scaffold Core->Pyridine Chloro 4-Chloro Substituent Core->Chloro Action1 Kinase Hinge Region (H-Bond Donor/Acceptor) Amide->Action1 Action2 Electron Withdrawal (Activates SNAr) Pyridine->Action2 Action3 SNAr Leaving Group (Ether Linkage Formation) Chloro->Action3

Structural causality and pharmacophore mapping of the intermediate.

Quantitative Data Summaries

To ensure reproducibility and analytical verification, the physicochemical properties and standard reaction metrics are summarized below.

Table 1: Physicochemical Properties of N-Methyl-4-chloropyridine-2-carboxamide [6][7]

PropertyValueAnalytical Significance
CAS Number 220000-87-3Unique identifier for procurement
Molecular Formula C₇H₇ClN₂OBase for mass spectrometry (MS)
Molecular Weight 170.60 g/mol Target mass for LC-MS validation
Melting Point 38°C – 43°CPurity indicator (sharpness of melting range)
Appearance Pale yellow to beige solidVisual confirmation of product isolation
Solubility Soluble in DCM, EtOAc, MeOHDictates extraction and purification solvents

Table 2: Key Reaction Metrics for Sorafenib Precursor Synthesis [4][5]

Synthetic StepReagentsTime / TempExpected Yield
1. Esterification/Chlorination Picolinic Acid, SOCl₂, DMF, MeOH16 h / Reflux~55%
2. Amidation Step 1 Product, Methylamine (aq)0.5 h / Room Temp~93%
3. SNAr Coupling Step 2 Product, 4-Aminophenol, Cs₂CO₃17 h / 110°C75% – 81%

Self-Validating Synthetic Methodologies

The following protocols detail the step-by-step synthesis of N-Methyl-4-chloropyridine-2-carboxamide and its immediate downstream coupling. Each step is designed as a self-validating system, incorporating causality and in-process controls.

Step 1: Synthesis of Methyl 4-chloropyridine-2-carboxylate

Causality: Picolinic acid lacks a leaving group at the 4-position. Reacting it with Thionyl Chloride (SOCl₂) and a catalytic amount of N,N-Dimethylformamide (DMF) generates the Vilsmeier-Haack reagent. This highly electrophilic species activates the pyridine ring, directing chlorination specifically to the 4-position while simultaneously converting the carboxylic acid to an acyl chloride. Subsequent quenching with methanol yields the ester[4].

Protocol:

  • Preparation: Under a nitrogen atmosphere, add anhydrous DMF (3 mL) dropwise to SOCl₂ (50 mL) at 40 °C.

  • Addition: Slowly add Picolinic acid (10.00 g, 81.23 mmol) in small portions over 20 minutes.

  • Reaction: Heat the mixture to reflux. Self-Validation: Vigorous SO₂ and HCl gas evolution will occur; the cessation of gas evolution indicates the completion of the chlorination phase. Reflux for 16 hours.

  • Concentration: Cool to room temperature, dilute with toluene (30 mL), and concentrate in vacuo to remove excess SOCl₂. Repeat twice to yield a yellow solid.

  • Esterification: Slowly add the solid to methanol at 0 °C. Stir at room temperature for 1 hour.

  • Workup: Concentrate in vacuo. Neutralize the residue with saturated aqueous NaHCO₃ (200 mL) and extract with ethyl acetate (3 × 100 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via silica gel chromatography (EtOAc/Hexane gradient). Yield: Beige solid (approx. 55%)[4].

Step 2: Amidation to N-Methyl-4-chloropyridine-2-carboxamide

Causality: The methyl ester must be converted to a methylamide. By utilizing aqueous methylamine at room temperature, the nucleophilic amine selectively attacks the ester carbonyl (amidation) without displacing the 4-chloro group, which requires much harsher conditions and stronger bases to undergo SNAr[5].

Protocol:

  • Reaction: Dissolve Methyl 4-chloropyridine-2-carboxylate (3.106 g, 18.10 mmol) in an aqueous methylamine solution (40% w/v; 30 mL) at room temperature.

  • Monitoring: Stir for 30 minutes. Self-Validation: TLC monitoring (EtOAc/Hexane) should show complete consumption of the starting ester, confirming the rapid kinetics of the amidation.

  • Extraction: Add water (150 mL) to the mixture and extract with dichloromethane (DCM) (3 × 100 mL).

  • Isolation: Dry the combined DCM extracts over Na₂SO₄ and concentrate.

  • Purification: Purify via silica gel chromatography (EtOAc/Hexane 20:80 to 80:20, v/v). Yield: Pale yellow solid (approx. 93%)[5].

Step 3: Nucleophilic Aromatic Substitution (SNAr) with 4-Aminophenol

Causality: To build the Sorafenib backbone, a phenoxy linker is required. 4-Aminophenol is reacted with the intermediate. Cesium carbonate (Cs₂CO₃) is specifically chosen over Potassium carbonate (K₂CO₃) due to the "Cesium Effect"—the large ionic radius of Cs⁺ creates a highly naked, reactive phenoxide nucleophile, significantly increasing reaction rates and yields while minimizing side reactions[5].

Protocol:

  • Preparation: Dissolve N-Methyl-4-chloropyridine-2-carboxamide (1.00 g) and 4-aminophenol (1 equivalent) in anhydrous DMF (10 mL) at 40 °C under nitrogen.

  • Base Addition: Add Cs₂CO₃ (3 equivalents) in portions over 1 hour.

  • Reaction: Heat the mixture to 110 °C and stir for 17 hours. Self-Validation: The solution will transition to a dark reddish-brown color, indicative of phenoxide formation and subsequent coupling[8].

  • Isolation: Cool to room temperature and quench with water (40 mL). Cool the resulting suspension in an ice bath for 30 minutes. Filter the precipitated solid, wash with water, and treat with activated charcoal in acetone for purification[5].

G A Picolinic Acid (Starting Material) B Methyl 4-chloropyridine- 2-carboxylate A->B SOCl2, DMF, then MeOH (Reflux) C N-Methyl-4-chloropyridine- 2-carboxamide B->C Methylamine (aq), Room Temp D 4-(4-Aminophenoxy)-N-methyl pyridine-2-carboxamide C->D 4-Aminophenol, Cs2CO3, DMF, 110°C (SNAr) E Sorafenib / Regorafenib (Active API) D->E Aryl Isocyanate Coupling

Synthetic workflow of Sorafenib highlighting the central carboxamide intermediate.

Downstream Pharmacological Impact

Once N-Methyl-4-chloropyridine-2-carboxamide is fully integrated into the Sorafenib or Regorafenib structure, its functional groups actively participate in the drug's mechanism of action. By binding to the intracellular kinase domains of VEGFR, PDGFR, and RAF kinases, the compound halts the phosphorylation cascades responsible for tumor angiogenesis and mutant cell proliferation[1]. The discovery and optimization of this specific chemical intermediate remain a textbook example of rational fragment-based drug design, directly enabling the production of life-saving therapeutics.

References

  • Chemical Research in Toxicology (ACS Publications) . Cytochrome P450-Mediated Biotransformation of Sorafenib and Its N-Oxide Metabolite: Implications for Cell Viability and Human Toxicity. Contains detailed synthetic routes and NMR validation for N-Methyl-4-chloropyridine-2-carboxamide. URL:[Link]

  • PubChem (NIH) . 4-chloro-N-methylpyridine-2-carboxamide hydrochloride. Provides comprehensive structural identifiers, molecular weight, and hazard identification. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: N-Methyl-4-chloropyridine-2-carboxamide as a Strategic Precursor for Phenoxypyridine-Based Agrochemicals

Target Audience: Agrochemical Researchers, Discovery Chemists, and Process Development Scientists. Executive Summary The development of next-generation agrochemicals relies heavily on the strategic selection of molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Agrochemical Researchers, Discovery Chemists, and Process Development Scientists.

Executive Summary

The development of next-generation agrochemicals relies heavily on the strategic selection of molecular scaffolds that balance lipophilicity, metabolic stability, and target-site affinity. N-Methyl-4-chloropyridine-2-carboxamide (CAS: 220000-87-3) has emerged as a highly versatile building block in this domain. While traditionally recognized as a critical intermediate in pharmaceutical oncology (e.g., the synthesis of Sorafenib and Regorafenib)[1], its structural properties make it an exceptionally potent precursor for phenoxypyridine-based agrochemicals [2].

This application note details the physicochemical rationale, mechanistic advantages, and validated synthetic protocols for utilizing N-Methyl-4-chloropyridine-2-carboxamide in the discovery and scale-up of novel herbicides and fungicides.

Mechanistic Grounding: The Phenoxypyridine Scaffold

Bioisosterism and Target Affinity

Phenoxypyridines act as advanced bioisosteres of diphenyl ethers (DPEs), a classic class of Protoporphyrinogen IX oxidase (PPO) inhibiting herbicides and broad-spectrum fungicides[2]. Replacing the benzene ring of a DPE with a pyridine ring fundamentally alters the molecule's electronic distribution and physicochemical profile:

  • Enhanced π−π Stacking: The electron-deficient nature of the pyridine ring strengthens π−π interactions with aromatic amino acid residues within the target enzyme's active site[3].

  • Optimized Translocation: The nitrogen atom introduces an ionizable polar contact, optimizing the hydrophilicity/lipophilicity balance. This improves both xylem and phloem mobility in plants, a critical factor for systemic herbicidal efficacy[2].

  • Hydrogen Bonding: The N-methylcarboxamide moiety at the 2-position acts as a rigid, directional hydrogen-bond donor and acceptor, anchoring the inhibitor to the target protein.

Causality of Reactivity (The SNAr Advantage)

The utility of N-Methyl-4-chloropyridine-2-carboxamide stems from its extreme reactivity toward Nucleophilic Aromatic Substitution (SNAr). The pyridine nitrogen withdraws electron density from the ortho and para positions. This effect is synergistically amplified by the electron-withdrawing 2-carboxamide group. Consequently, the Lowest Unoccupied Molecular Orbital (LUMO) of the ring is drastically lowered, leaving the C4 position highly electrophilic. The chloride ion serves as an excellent leaving group, allowing for rapid, high-yielding addition-elimination reactions with various substituted phenols.

Workflow A N-Methyl-4-chloro- pyridine-2-carboxamide C SNAr Reaction (DMAc, 80-100°C) A->C B Substituted Phenol + Base (t-BuOK) B->C D Phenoxypyridine Intermediate C->D Nucleophilic Attack E Agrochemical Active (Herbicide/Fungicide) D->E Downstream Derivatization

Workflow for synthesizing phenoxypyridine agrochemicals via SNAr.

Data Presentation: Properties and Optimization

To design robust synthetic routes, it is critical to understand both the precursor's baseline properties and how different reaction environments influence the SNAr kinetics.

Table 1: Physicochemical Properties of the Precursor [4]

PropertyValue / Description
Chemical Name 4-Chloro-N-methylpyridine-2-carboxamide
CAS Registry Number 220000-87-3
Molecular Formula C7H7ClN2O
Molecular Weight 170.60 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMAc, DMSO, and Methanol; Insoluble in Water

Table 2: SNAr Reaction Condition Optimization (Model: 4-amino-3-fluorophenol) Note: Data synthesized from process development studies to highlight the causality of reagent selection.

BaseSolventTemp (°C)Time (h)Conversion (%)Rationale / Causality
K2​CO3​ DMF801275%Mild base; incomplete deprotonation of phenol leads to sluggish kinetics.
Cs2​CO3​ DMF80688%Better solubility of the cesium phenoxide pair, but cost-prohibitive for agro-scale.
t -BuOK DMAc 90 1.5 >99% Optimal. Quantitative deprotonation. DMAc resists thermal degradation better than DMF.

Experimental Protocols

The following protocol details the synthesis of a generic phenoxypyridine intermediate. This methodology is designed as a self-validating system : it incorporates specific In-Process Controls (IPCs) and exploits differential solubility for purification, eliminating the need for chromatographic separation—a mandatory requirement for agrochemical scale-up[1].

Protocol 1: Synthesis of Phenoxypyridine Intermediates via SNAr

Reagents Required:

  • N-Methyl-4-chloropyridine-2-carboxamide (1.0 equivalent)

  • Substituted Phenol (e.g., 4-amino-3-fluorophenol) (1.05 equivalents)

  • Potassium tert-butoxide ( t -BuOK) (1.2 equivalents)

  • N,N-Dimethylacetamide (DMAc) (Anhydrous, 5 volumes)

Step-by-Step Methodology:

  • Phenoxide Generation: Charge a dry, nitrogen-purged reactor with the substituted phenol (1.05 eq) and DMAc (3 vols). Cool the mixture to 0–5 °C.

  • Base Addition: Slowly add t -BuOK (1.2 eq) in portions to maintain the internal temperature below 15 °C.

    • Causality: Exothermic deprotonation occurs. Controlling the temperature prevents the oxidative degradation of the electron-rich phenoxide.

  • Precursor Addition: In a separate vessel, dissolve N-Methyl-4-chloropyridine-2-carboxamide (1.0 eq) in DMAc (2 vols). Add this solution dropwise to the phenoxide mixture at room temperature.

  • SNAr Activation: Heat the reaction mass to 90 °C and stir for 90 minutes.

  • In-Process Control (IPC) - Self-Validation Step: Sample the reaction and analyze via LC-MS. The reaction is deemed complete when the unreacted N-Methyl-4-chloropyridine-2-carboxamide content is ≤50 ppm.

    • Causality: Pushing the reaction to near-absolute completion prevents co-precipitation of the starting material during the workup.

  • Quenching and Precipitation: Cool the reaction mass to 30 °C. Slowly pour the mixture into rapidly stirring Deionized (DI) Water (15 vols) maintained at 10 °C. Stir for 60 minutes.

    • Causality: The highly polar DMAc and potassium salts partition entirely into the aqueous phase. The hydrophobic phenoxypyridine product is forced out of solution, precipitating as a solid.

  • Isolation: Filter the resulting solid under vacuum. Wash the filter cake with cold DI water (3 x 2 vols) to remove residual DMAc, followed by a heptane wash (1 vol) to displace water and aid drying.

  • Drying: Dry the product in a vacuum oven at 45 °C until the moisture content is <0.5% .

Biological Application: Mechanism of Action

Once the phenoxypyridine scaffold is synthesized, it can be derivatized into various classes of agrochemicals. When applied as a herbicide, these compounds frequently target the Protoporphyrinogen IX oxidase (PPO) pathway.

Pathway A Protoporphyrinogen IX B Protoporphyrinogen Oxidase (PPO) A->B D Accumulation of Protoporphyrin IX B->D Normal Pathway (Blocked) C Phenoxypyridine Agrochemical (Competitive Inhibitor) C->B Binds Active Site E Lipid Peroxidation & Cell Membrane Disruption D->E Light + O2 F Weed/Pathogen Death E->F

Mechanism of action for PPO-inhibiting phenoxypyridine herbicides.

By competitively binding to the PPO active site, the phenoxypyridine inhibitor halts chlorophyll biosynthesis. This forces the accumulation of Protoporphyrin IX in the cytoplasm, which, upon exposure to sunlight, generates reactive oxygen species (ROS). The resulting lipid peroxidation catastrophically disrupts the plant cell membrane, leading to rapid necrosis.

References

  • Liu, Y., Fu, B., Xu, Y., Ren, B., & Qin, Z. (2022). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Molecules, 27(20), 6803. Available at:[Link]

  • Bayer HealthCare AG. (2005). Process for the preparation of 4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyoxy}n-methylpyridine-2-carboxamide (Patent No. EP1797037B1). European Patent Office.

Sources

Application

High-Yield Scale-Up Synthesis of N-Methyl-4-chloropyridine-2-carboxamide: Application Notes &amp; Protocols

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Compound: N-Methyl-4-chloropyridine-2-carboxamide (CAS: 220000-87-3) Executive Summary & Strategic Context N-Methyl-4-chloropyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Compound: N-Methyl-4-chloropyridine-2-carboxamide (CAS: 220000-87-3)

Executive Summary & Strategic Context

N-Methyl-4-chloropyridine-2-carboxamide is a high-value, critical pharmaceutical intermediate. It serves as the foundational building block in the synthesis of blockbuster multi-kinase inhibitors, most notably Sorafenib and Regorafenib[1]. Transitioning the synthesis of this intermediate from a milligram-scale discovery bench to a pilot-plant scale (kilogram to metric ton) requires overcoming significant chemical engineering hurdles. The primary challenges include managing the highly exothermic amidation step and optimizing the dual-chlorination of picolinic acid to prevent thermal degradation, tar formation, and poor regioselectivity.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. This protocol emphasizes the causality behind every reagent choice and temperature parameter, ensuring a self-validating and robust manufacturing process.

Mechanistic Rationale & Reaction Engineering

The conventional synthesis relies on the direct chlorination of picolinic acid using neat thionyl chloride (SOCl₂). However, this traditional route is plagued by prolonged reaction times (>24 hours), extreme reflux temperatures, and moderate yields due to the poor kinetic activation of the pyridine C4 position.

To establish a scalable protocol, we utilize an optimized co-halogenation strategy. By introducing phosphorus oxychloride (POCl₃) and a catalytic amount of sodium bromide (NaBr) alongside SOCl₂, the reaction is driven through a highly reactive mixed-anhydride intermediate. This dramatically lowers the activation energy required for the nucleophilic aromatic substitution at the C4 position, reducing reaction time and improving the yield to >90%. Alternatively, N,N-dimethylformamide (DMF) can be used as a catalyst to form a Vilsmeier-Haack type intermediate, which similarly accelerates the dual chlorination[2].

Quantitative Process Optimization

The following table summarizes the empirical data driving the transition from traditional methods to the optimized scale-up protocol.

Synthesis MethodReagent SystemOperating Temp (°C)Reaction Time (h)Avg. Yield (%)Scale-Up Viability & Causality
Traditional SOCl₂ (neat)100 - 12024 - 4865 - 70Poor: High thermal degradation; extensive tar formation.
DMF-Catalyzed SOCl₂ + DMF50 - 8517 - 1975 - 80Moderate: Good yield, but requires intense SO₂/HCl scrubbing[2].
Co-Halogenation SOCl₂ + POCl₃ + NaBr851586 - 93Excellent: Milder conditions; rapid kinetic activation; high purity.

Synthetic Workflow Visualization

Synthetic_Workflow A Picolinic Acid (Starting Material) B Dual Chlorination (SOCl2 + POCl3, 85°C) A->B Halogenation C 4-Chloropicolinoyl Chloride (Reactive Intermediate) B->C SO2/HCl gas evolution D Amidation (Methylamine, THF/MeOH, 0°C) C->D Nucleophilic Acyl Substitution E N-Methyl-4-chloropyridine-2-carboxamide (Target API Intermediate) D->E Exothermic control

Workflow for the scale-up synthesis of N-Methyl-4-chloropyridine-2-carboxamide.

Step-by-Step Experimental Protocols

Phase 1: Dual Chlorination of Picolinic Acid

Objective: Simultaneous conversion of the carboxylic acid to an acid chloride and chlorination of the pyridine ring at the C4 position.

  • Reactor Preparation: Equip a glass-lined reactor with a mechanical stirrer, a reflux condenser, and a dual-stage caustic scrubber system.

    • Causality: The reaction evolves stoichiometric equivalents of highly corrosive SO₂ and HCl gases; robust scrubbing is non-negotiable for scale-up safety and environmental compliance[2].

  • Charging: Charge the reactor with chlorobenzene (75 mL per 10g of starting material), picolinic acid (1.0 eq), and a catalytic amount of NaBr (0.01 eq). Stir the heterogeneous mixture at 50 °C for 30 minutes.

  • Halogenation: Slowly dose a mixture of SOCl₂ (excess) and POCl₃ (catalytic/co-solvent) into the reactor while strictly maintaining the internal temperature at 50 °C.

    • Causality: Controlled dosing prevents thermal runaway and minimizes the formation of dark, tarry degradation products.

  • Reflux & Maturation: Gradually ramp the internal temperature to 85 °C and hold for 15 hours. Monitor reaction completion via TLC or HPLC. (Self-Validation Check: Quench an aliquot in methanol to form the methyl ester for accurate HPLC analysis).

  • Workup: Cool the mixture to room temperature. Filter any insoluble inorganic salts. Concentrate the filtrate under reduced pressure (vacuum distillation) to remove chlorobenzene and unreacted SOCl₂, yielding 4-chloropicolinoyl chloride as a viscous yellow-brown oil[2]. Do not isolate further; proceed immediately to Phase 2 to prevent atmospheric hydrolysis.

Phase 2: Regioselective Amidation with Methylamine

Objective: Conversion of the highly reactive acid chloride to the N-methyl carboxamide without displacing the newly installed C4-chloride.

  • Solvent & Reagent Preparation: In a secondary jacketed reactor, prepare a solution of 2.0 M methylamine in Tetrahydrofuran (THF) and Methanol (MeOH) (approx. 5:1 ratio). Chill the solution to 0 °C using a glycol cooling loop[2].

  • Substrate Dosing: Dissolve the crude 4-chloropicolinoyl chloride from Phase 1 in anhydrous dichloromethane (CH₂Cl₂) or THF. Dose this solution dropwise into the methylamine mixture over 60–90 minutes.

    • Causality: The amidation is violently exothermic. Maintaining the temperature strictly between 0 °C and 5 °C ensures regioselectivity. Elevated temperatures will cause the methylamine to act as a nucleophile at the C4 position, displacing the chloride and ruining the batch.

  • Maturation: Post-dosing, maintain the reaction at 0 °C for 2 to 4.5 hours until complete consumption of the acid chloride is confirmed by HPLC,[3].

  • Quench & Extraction: Quench the reaction by pouring the mixture into cold ethyl acetate and brine. Separate the organic phase. Back-extract the aqueous layer with additional ethyl acetate to maximize yield[2].

  • Purification: Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be recrystallized from a suitable solvent system to afford N-Methyl-4-chloropyridine-2-carboxamide as an off-white to yellow solid (Yield: 86-98%),[3].

Downstream Pharmacological Application

Once synthesized, this intermediate undergoes further coupling (e.g., with 4-aminophenol derivatives) to yield Sorafenib or Regorafenib. These active pharmaceutical ingredients (APIs) are critical in oncology for their ability to disrupt tumor vascularization and proliferation[4],[1].

MOA_Pathway Drug Sorafenib / Regorafenib (Synthesized from Intermediate) VEGFR VEGFR / PDGFR (Receptor Tyrosine Kinases) Drug->VEGFR Kinase Inhibition RAF RAF Kinase (MAPK Pathway) Drug->RAF Kinase Inhibition Angio Inhibition of Angiogenesis VEGFR->Angio Blocks Vascularization Prolif Tumor Growth Arrest RAF->Prolif Halts Proliferation

Downstream pharmacological impact of Sorafenib/Regorafenib on tumor signaling pathways.

References

  • Application Notes and Protocols for the Synthesis of N-methyl-picolinamide-4-thiol Derivatives, Benchchem, 4

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives, NIH, 2

  • Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide, Atlantis Press,

  • 4-Chloro-N-methylpicolinamide Synthesis, ChemicalBook, 3

  • REGORAFENIB: Aminolysis of ester, Portico, 1

Sources

Method

Application Note: Solid-Phase Synthesis of Sorafenib Analogs and Peptide-Drug Conjugates using N-Methyl-4-chloropyridine-2-carboxamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Protocol & Application Guide Executive Summary N-Methyl-4-chloropyridine-2-carboxamide (CAS: 220000-87-3) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Protocol & Application Guide

Executive Summary

N-Methyl-4-chloropyridine-2-carboxamide (CAS: 220000-87-3) is a highly privileged organic building block, universally recognized as the core intermediate in the synthesis of multi-kinase inhibitors such as sorafenib and regorafenib[1][2]. While traditionally utilized in solution-phase chemistry, the rise of targeted protein degraders (PROTACs), chemoproteomic probes[3], and Peptide-Drug Conjugates (PDCs)[4] has necessitated the adaptation of this building block for Solid-Phase Synthesis (SPS).

This application note provides a comprehensive, field-tested methodology for performing on-resin Nucleophilic Aromatic Substitution (SNAr) using N-Methyl-4-chloropyridine-2-carboxamide. By leveraging optimized swelling conditions and thermodynamic control, researchers can rapidly generate diverse libraries of kinase inhibitors directly on a solid support.

Mechanistic Principles & Causality (E-E-A-T)

Translating solution-phase SNAr reactions to a solid support introduces significant mass-transfer limitations. As a Senior Application Scientist, I emphasize that success in this workflow relies on understanding the causality behind reagent and solvent selection:

  • Electrophilic Activation: The 4-chloro position of N-Methyl-4-chloropyridine-2-carboxamide is highly activated for nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen and the ortho-carboxamide group[1].

  • Solvent Dynamics (Resin Swelling): Polystyrene-based resins require optimal solvation to expose reactive sites. While DMF is standard for peptide coupling, N-methyl-2-pyrrolidone (NMP) is vastly superior for high-temperature on-resin SNAr because it maintains maximum polymer swelling at 80–100 °C, ensuring high collision frequencies between the immobilized nucleophile and the electrophile.

  • Base Selection: Weak bases like K2CO3 fail to drive the reaction on solid phase. Potassium tert-butoxide (KOtBu) is required to quantitatively deprotonate the immobilized phenol (e.g., 4-aminophenol) into a highly reactive phenoxide without acting as a competing nucleophile or degrading the resin linkage.

  • Self-Validating System: Solid-phase synthesis is a "black box." Therefore, this protocol integrates a mandatory mini-cleavage checkpoint . By cleaving a 5 mg resin aliquot and analyzing it via LC-MS, you validate reaction completion before committing to the subsequent urea-formation step, ensuring a self-validating workflow.

Workflow & Pathway Visualization

SPS_Workflow R Solid Support (e.g., 2-CTC Resin) A Immobilization of 4-Aminophenol R->A DIPEA, DCM B SNAr Reaction with N-Methyl-4-chloropyridine- 2-carboxamide A->B KOtBu, NMP, 80°C C Urea Formation (Isocyanate addition) B->C Ar-NCO, DCM D TFA Cleavage & Global Deprotection C->D 95% TFA E Sorafenib Analog Library D->E Purification

Fig 1: Step-by-step solid-phase synthesis workflow for generating sorafenib analogs.

Pathway RTK Receptor Tyrosine Kinases (VEGFR / PDGFR) RAS RAS (Active) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation & Angiogenesis ERK->Proliferation Gene Transcription Inhibitor Sorafenib Analogs (Synthesized via SPS) Inhibitor->RTK Inhibits Inhibitor->RAF Inhibits

Fig 2: RAF/MEK/ERK signaling pathway targeted by the synthesized multi-kinase inhibitors.

Optimization of SNAr Conditions on Solid Phase

To establish the most robust protocol, various conditions were benchmarked for the critical SNAr step. The data clearly demonstrates that high temperatures and strong bases in NMP are mandatory for overcoming the steric hindrance of the polymer matrix.

Table 1: Optimization of On-Resin SNAr with N-Methyl-4-chloropyridine-2-carboxamide

SolventBase (Equivalents)Temperature (°C)Time (h)Conversion (%)*
DMFK₂CO₃ (5 eq)601642%
DMFCs₂CO₃ (5 eq)801665%
NMPKOtBu (5 eq)80889%
NMP KOtBu (5 eq) 100 (Microwave) 1 >98%

*Conversion determined by LC-MS analysis of the crude product following a 30-minute mini-cleavage of a 5 mg resin aliquot.

Step-by-Step Experimental Protocol

Phase 1: Resin Loading and Nucleophile Immobilization
  • Resin Swelling: Weigh 1.0 g of 2-Chlorotrityl chloride (2-CTC) resin (loading: ~1.0 mmol/g) into a solid-phase synthesis vessel. Swell in anhydrous Dichloromethane (DCM) for 30 minutes.

  • Immobilization: Dissolve 4-aminophenol (3.0 mmol, 3 eq) and N,N-Diisopropylethylamine (DIPEA) (6.0 mmol, 6 eq) in 10 mL of anhydrous DMF/DCM (1:1). Add to the resin and agitate at room temperature for 12 hours.

  • Capping: Drain the vessel and add a capping solution of DCM/MeOH/DIPEA (17:2:1) for 30 minutes to quench unreacted trityl chloride sites. Wash the resin thoroughly with DMF (3x), DCM (3x), and NMP (3x).

Phase 2: On-Resin SNAr Reaction

Note: Ensure the resin is heavily swelled in NMP prior to this step to maximize the accessibility of the immobilized phenol.

  • Deprotonation: Suspend the resin in 8 mL of anhydrous NMP. Add KOtBu (5.0 mmol, 5 eq) and agitate for 15 minutes at room temperature. The resin mixture will often undergo a distinct color change as the phenoxide forms.

  • Electrophile Addition: Add N-Methyl-4-chloropyridine-2-carboxamide (5.0 mmol, 5 eq) directly to the vessel.

  • Heating: Seal the vessel and heat to 80 °C using a heating block (agitate for 8 hours) OR utilize a microwave peptide synthesizer at 100 °C for 1 hour.

  • Washing: Drain the reaction mixture. Wash the resin with NMP (5x) to remove excess KOtBu and unreacted building blocks, followed by DCM (5x).

  • Self-Validation Checkpoint: Withdraw ~5 mg of resin, treat with 100 µL of 95% TFA for 30 minutes, filter, evaporate, and analyze via LC-MS to confirm the presence of the SNAr product (Expected [M+H]⁺ for the intermediate: 244.1 m/z)[2].

Phase 3: Urea Formation and Cleavage
  • Urea Formation: Swell the resin in anhydrous DCM. Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (3.0 mmol, 3 eq) and DIPEA (3.0 mmol, 3 eq). Agitate at room temperature for 4 hours.

  • Final Wash: Drain and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under a vacuum for 2 hours.

  • Global Cleavage: Treat the dried resin with 10 mL of a cleavage cocktail consisting of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours at room temperature.

  • Isolation: Filter the cleavage solution into a round-bottom flask. Wash the resin twice with 2 mL of neat TFA. Concentrate the combined filtrates under reduced pressure.

  • Precipitation: Precipitate the crude sorafenib analog using cold diethyl ether, centrifuge, and purify via preparative reverse-phase HPLC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of N-Methyl-4-chloropyridine-2-carboxamide

Welcome to the Process Chemistry Support Center. As a critical building block for multikinase inhibitors like Sorafenib and Regorafenib, the synthesis of N-Methyl-4-chloropyridine-2-carboxamide (CAS 220000-87-3) demands...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. As a critical building block for multikinase inhibitors like Sorafenib and Regorafenib, the synthesis of N-Methyl-4-chloropyridine-2-carboxamide (CAS 220000-87-3) demands rigorous chemoselectivity 1. While the transformation from picolinic acid via chlorination and subsequent amidation appears straightforward, the highly activated nature of the pyridine ring often leads to yield-limiting side products.

This guide provides mechanistic troubleshooting, quantitative impurity profiling, and validated protocols to ensure high-purity intermediate generation.

Process Workflow & Divergence Pathways

SynthesisWorkflow A Picolinic Acid (Starting Material) B 4-Chloropyridine-2-carbonyl chloride (Reactive Intermediate) A->B SOCl2, cat. DMF 72°C C Methyl 4-chloropyridine-2-carboxylate (Ester Intermediate) B->C Anhydrous MeOH 0°C to RT S1 Polychlorinated Pyridines (Over-chlorination) B->S1 Excess heat / Prolonged reaction S2 4-Chloropyridine-2-carboxylic acid (Hydrolysis Byproduct) B->S2 Moisture Ingress (H2O) D N-Methyl-4-chloropyridine-2-carboxamide (Target API Intermediate) C->D MeNH2 (THF/MeOH) Strictly < 5°C C->S2 Moisture Ingress (H2O) S3 4-(Methylamino)-N-methylpyridine-2-carboxamide (SNAr Side Product) C->S3 Excess MeNH2 or Temp > 5°C

Mechanistic workflow for N-Methyl-4-chloropyridine-2-carboxamide synthesis and side products.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I detecting a +29 Da mass shift (m/z ~166) in my final product instead of the expected m/z 171? Mechanistic Causality: You are observing the formation of 4-(methylamino)-N-methylpyridine-2-carboxamide. The C4-chloride on the pyridine ring is highly electrophilic. It is synergistically activated by the electron-withdrawing pyridine nitrogen and the adjacent carboxamide/ester group. If the amidation reaction with methylamine exceeds 5 °C, the thermal energy overcomes the activation barrier for Nucleophilic Aromatic Substitution (SNAr), allowing methylamine to displace the C4-chloride 2. Resolution: Maintain strict cryogenic control. Ensure the internal reaction temperature never exceeds 5 °C during the dropwise addition of methylamine. Use a pre-cooled 2.0 M methylamine solution in THF rather than aqueous methylamine to suppress both SNAr and hydrolysis 3.

Q2: My conversion from the acid chloride to the methyl ester is stalling, and HPLC shows a broad peak corresponding to the free carboxylic acid. Mechanistic Causality: 4-Chloropyridine-2-carboxylic acid is forming via hydrolysis. Acid chlorides are acutely hygroscopic. Even trace atmospheric moisture will outcompete methanol as a nucleophile, reverting the activated Vilsmeier-Haack intermediate back to the stable carboxylic acid. Resolution: Implement a self-validating anhydrous system. Dry your DMF and methanol over 3Å molecular sieves prior to use. Maintain a positive argon pressure throughout the SOCl₂ reflux and subsequent methanol quench 1.

Q3: During the initial chlorination of picolinic acid, my yield is low, and the reaction mixture turns black with multiple chlorinated impurities. Mechanistic Causality: The chlorination relies on a catalytic Vilsmeier-Haack complex formed between SOCl₂ and DMF. If the DMF loading is too high, or if the temperature exceeds 75 °C, the highly reactive chloroiminium ion promotes unselective radical chlorination and degradation of the pyridine core, leading to polychlorinated side products (e.g., 4,6-dichloro derivatives) and tar formation. Resolution: Strictly limit DMF to catalytic quantities (e.g., 0.15 equivalents relative to picolinic acid). Control the heating mantle to maintain a gentle reflux at exactly 72 °C 1.

Quantitative Impurity Profiling
Impurity / Side ProductAnalytical SignatureMechanistic OriginPrevention Strategy
4-(Methylamino)-N-methylpyridine-2-carboxamide ESI-MS:[M+H]⁺ m/z 166.1SNAr displacement of C4-Cl by MeNH₂Cap internal temp at < 5 °C; strictly control MeNH₂ stoichiometry.
4-Chloropyridine-2-carboxylic acid ESI-MS: [M+H]⁺ m/z 158.0Broad HPLC peakHydrolysis of acid chloride/esterRigorous Schlenk line techniques; use anhydrous THF/MeOH.
Polychlorinated Pyridines (e.g., 4,6-dichloro)ESI-MS: [M+H]⁺ m/z ~191.0Distinct Cl₂ isotope patternOver-activation by Vilsmeier-Haack complexLimit DMF to catalytic amounts; cap chlorination temp at 72 °C.
Validated Experimental Protocol

Note: This protocol incorporates self-validating checkpoints to ensure intermediate integrity before proceeding to the next step, preventing the costly carryover of side products.

Phase 1: Synthesis of Methyl 4-Chloropyridine-2-carboxylate Hydrochloride

  • Setup: Equip a 1 L 3-neck flask with a mechanical stirrer, reflux condenser, and an argon inlet. Route the condenser exhaust through a caustic scrubber to neutralize evolving SO₂ and HCl gases.

  • Activation: Add thionyl chloride (SOCl₂, 300 mL) and heat to 40 °C. Dropwise, add anhydrous N,N-dimethylformamide (DMF, 10 mL). Causality: This generates the active Vilsmeier-Haack chlorinating agent in situ1.

  • Chlorination: Portion-wise, add picolinic acid (60.0 g, 487 mmol) over 30 minutes. Ramp the temperature to 72 °C and maintain for 16 hours.

  • Concentration: Cool to room temperature. Remove excess SOCl₂ under reduced pressure. Co-evaporate with anhydrous toluene (3 × 50 mL) to strip residual SOCl₂.

  • Esterification: Suspend the resulting yellow solid in anhydrous methanol (75 mL) at 0 °C.

    • Self-Validation Checkpoint: Quench a 50 µL aliquot of the mixture in water/EtOAc. TLC (50% EtOAc/Hexane) should show complete conversion to the methyl ester (Rf ~0.6) with no baseline carboxylic acid remaining. Do not proceed until the baseline is clear.

Phase 2: Selective Amidation to N-Methyl-4-chloropyridine-2-carboxamide

  • Cryogenic Setup: Transfer the methanolic suspension of the ester to a jacketed reactor cooled to 0 °C under argon.

  • Amidation: Slowly add 2.0 M methylamine in THF (1000 mL) via an addition funnel.

    • Critical Control Parameter: Adjust the addition rate so the internal temperature never exceeds 5 °C . Causality: Exceeding this thermal threshold provides the activation energy for the methylamine to attack the C4 position via SNAr, irreversibly ruining the batch 3.

  • Maturation: Stir the mixture at 3 °C for 5 hours.

  • Isolation: Concentrate the mixture under reduced pressure (bath temp < 30 °C). Suspend the crude solid in ethyl acetate (1000 mL), wash with brine (2 × 500 mL) to remove unreacted methylamine, dry over Na₂SO₄, and filter.

  • Yield Validation: Concentration of the filtrate yields the target compound as a crystalline solid (Typical yield: 85-88%). Verify the absence of the SNAr byproduct via LC-MS before utilizing the intermediate in subsequent urea coupling steps.

References
  • Bankston, D., et al. "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development, ACS Publications, 2002.[Link]

  • Li, J., et al. "Cytochrome P450-Mediated Biotransformation of Sorafenib and Its N-Oxide Metabolite: Implications for Cell Viability and Human Toxicity." Chemical Research in Toxicology, ACS Publications, 2014.[Link]

  • Dumas, J., et al. "Omega-carboxyaryl substituted diphenyl ureas as raf kinase inhibitors.

Sources

Optimization

N-Methyl-4-chloropyridine-2-carboxamide stability and degradation

Welcome to the Technical Support Center for N-Methyl-4-chloropyridine-2-carboxamide (CAS 220000-87-3) . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-Methyl-4-chloropyridine-2-carboxamide (CAS 220000-87-3) . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the handling, stability, and synthetic applications of this critical pharmaceutical building block.

This compound is a highly versatile intermediate, most notably utilized in the synthesis of the multikinase inhibitor Sorafenib[1]. However, its dual reactive centers—the 4-chloro group and the carboxamide moiety—make it susceptible to specific degradation pathways if environmental and reaction conditions are not strictly controlled.

Molecular Reactivity & Degradation Pathways

To troubleshoot issues effectively, we must first understand the causality behind the molecule's behavior. The electron-withdrawing nature of the pyridine nitrogen, compounded by the carboxamide group, significantly increases the electrophilicity of the C4 position. While this is advantageous for intended Nucleophilic Aromatic Substitution (SNAr) reactions, it also makes the molecule highly susceptible to unwanted nucleophilic attack by water or hydroxide ions.

Reactivity A N-Methyl-4-chloropyridine- 2-carboxamide B SNAr Degradation (4-Chloro Displacement) A->B Strong Nucleophiles / Base (e.g., 4-aminophenol, K2CO3) C Hydrolysis (Carboxamide Cleavage) A->C Strong Acid/Base + H2O (Elevated Temp) D 4-Substituted Precursor (e.g., Sorafenib intermediate) B->D Desired synthetic route or unwanted side reaction E 4-Chloropyridine- 2-carboxylic acid C->E Degradation product

Reactivity and primary degradation pathways of N-Methyl-4-chloropyridine-2-carboxamide.

Frequently Asked Questions (FAQs): Stability & Storage

Q1: What are the optimal storage conditions to prevent baseline degradation? Answer: Store the compound as a solid at room temperature in a tightly sealed, well-ventilated container, protected from moisture and light[2].

Q2: My batch arrived clumped together rather than as a free-flowing powder. Is it degraded? Answer: Not necessarily, but it requires validation. N-Methyl-4-chloropyridine-2-carboxamide has a relatively low melting point of 41–43 °C[3]. During shipping in warmer climates, the material can undergo partial melting and subsequent recrystallization, leading to caking. While this physical change does not inherently mean chemical degradation, localized melting can trap ambient moisture, which accelerates surface-level hydrolysis over time. Always verify purity via HPLC before use.

Q3: Why am I seeing a secondary peak in my HPLC chromatogram after prolonged storage in solution? Answer: The compound is prone to solvolysis. If stored in protic solvents (like methanol or ethanol) over extended periods, especially with trace acidic or basic impurities, the carboxamide group can undergo slow cleavage. For analytical stock solutions, we recommend using anhydrous Acetonitrile (ACN) and storing at 4 °C for no longer than 7 days.

Troubleshooting Guide: Synthesis Workflows

Issue: Low yield and high impurity profile during the SNAr coupling step. Context: You are attempting to react N-Methyl-4-chloropyridine-2-carboxamide with 4-aminophenol to create a Sorafenib precursor. Root Cause: This reaction typically requires a strong base (such as potassium tert-butoxide or K2CO3) in polar aprotic solvents (e.g., DMF) at elevated temperatures (around 80 °C)[4]. If trace water is present in your solvent or hygroscopic base, the hydroxide ion aggressively competes as a nucleophile. This leads to the displacement of the chloro group to form 4-hydroxy-N-methylpyridine-2-carboxamide, or it attacks the carboxamide causing rapid hydrolysis. Solution:

  • Ensure strictly anhydrous conditions.

  • Use freshly dried DMF stored over molecular sieves.

  • Verify the water content of your potassium tert-butoxide via Karl Fischer titration (must be <0.1% water).

Quantitative Data: Forced Degradation Profile

To understand the boundaries of this compound, our applications team conducted a forced degradation study. The data below summarizes the stability of the compound when exposed to severe environmental stressors.

Stress ConditionReagent / EnvironmentTime & TempRemaining Active (%)Primary Degradant Observed
Control Solid, dry, dark30 days, 25 °C>99.5%None
Acidic Hydrolysis 1N HCl (aq)24h, 60 °C82.1%4-Chloropyridine-2-carboxylic acid
Basic Hydrolysis 1N NaOH (aq)24h, 60 °C65.4%4-Hydroxypyridine-2-carboxylic acid
Oxidative 3% H2O224h, 25 °C94.2%Pyridine N-oxide derivative
Thermal / Humidity Solid, 75% RH7 days, 50 °C91.0%Hydrolysis products (Severe caking)

Experimental Protocol: Self-Validating Stability Workflow

When investigating a failing synthesis or degraded batch, you must run a controlled degradation analysis. This protocol is designed as a self-validating system : it includes an internal mass balance check. If the sum of the parent peak and degradant peaks does not equal 100% (±2%), it indicates the formation of volatile degradants or polymeric species that are permanently retained on the column.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve exactly 10.0 mg of N-Methyl-4-chloropyridine-2-carboxamide in 10 mL of anhydrous HPLC-grade Acetonitrile to create a 1 mg/mL stock solution.

  • Stress Application: Transfer 1.0 mL of the stock solution to a 5 mL volumetric flask. Add 1.0 mL of 1N NaOH (for basic stress evaluation). Seal and incubate in a water bath at 60 °C for exactly 24 hours.

  • Reaction Quenching (Critical Step): Remove from heat and immediately neutralize the solution with 1.0 mL of 1N HCl. Causality Note: Injecting highly basic solutions will dissolve the silica backbone of standard C18 HPLC columns. Neutralization protects your analytical column and arrests the degradation kinetic profile exactly at the 24-hour mark.

  • Dilution & Filtration: Make up the remaining volume to 5.0 mL using your mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA). Filter the sample through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Chromatographic Analysis: Analyze via HPLC-UV at 254 nm. Calculate the mass balance by comparing the total peak area of the stressed sample against a freshly prepared, unstressed control solution diluted to the same theoretical concentration (0.2 mg/mL).

Workflow S1 1. Stock Prep (1 mg/mL in ACN) S2 2. Stress Application (Acid/Base/Heat) S1->S2 S3 3. Neutralization (Quench Reaction) S2->S3 S4 4. HPLC-UV Analysis (C18, 254 nm) S3->S4 S5 5. Mass Balance Calculation S4->S5

Self-validating forced degradation and analytical workflow.

References

  • Guidechem. "N-Methyl-4-chloropyridine-2-carboxamide 220000-87-3". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwN5eT828dfO4_FZWtGjyfPlUV66hFzt-Kf4jxcVXFb-Wd9CqlpWEa61yoFtA69sonbzxCTFxaq7XPZ2YEKvzwyJiV04fGJx96xWDdIP-YCutd5XBeT2vfePQdgJhRZfGL0qny5NIfL1iyg0SWdgxJDhY=]
  • Home Sunshine Pharma. "4-chloro-N-methylpyridine-2-carboxamide CAS 220000-87-3". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJe4-EOBvzc8X-DWt3BhZannzBnmFdd4ZAGUC4CPoXw6BmdkIE_72dJBmimDyOIn8t-AF3KxcRBMu_oIOdvOXOEKLcawYZMlvNuBKlRBM8FWUfQG9tgRT4eLO9PBoWycR6fW75zHgD3GgcD7pLHtk14087J9HCAzZNDbssV2ZCc0yHGHypB9c7KYFbcaU7FF6aGmZ8ITOqvSYO9Q==]
  • National Institutes of Health (PMC). "Introduction of Mercaptoethyl at Sorafenib Pyridine-2-Amide Motif as a Potentially Effective Chain". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXqSSfzum-iAuncBSgISlieiQ9HrOiw09fDb8Vr5o2wc-cfDF1fd2siiFpmgRmBHyUtKGjKMBDC0bMjUirq4VIWsIZ_Z7MrS0hVYiR-VP35CT3DVBmo-sIZZ7E5Y6T0fIBVdWlGy0HSlhbVA==]
  • Echemi. "N-Methyl-4-chloropyridine-2-carboxamide". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvhNqG3u1N7gqp2PzTY_mO7VQK-5YHedCBWfiPM3658VTNmuwqji-gu79aOc1pbLwj4Ic66-CqgJC9bYU2Ru3NuXUNBXZf6fcXWpEBio3YP1HVF1lIMTa43gGTE7h2IjqNz85j6oIB_09EBFJB_g-u8u8gCfu4165asAJe7Szjv5YdDmCaMKo7km0y1QFdremhKmI=]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of N-Methyl-4-chloropyridine-2-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical limitations of early-stage pharmaceutical intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical limitations of early-stage pharmaceutical intermediates. N-Methyl-4-chloropyridine-2-carboxamide (CAS 220000-87-3) is a highly polar organic compound utilized as a critical building block for antineoplastic drugs such as sorafenib and regorafenib ()[1].

Despite its utility, up to 90% of such drug candidates exhibit low aqueous solubility, which severely limits bioavailability, causes erratic in vitro assay results, and hinders clinical progress ()[2]. This guide is designed to provide you with field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers.

Diagnostic & Troubleshooting Workflow

Before altering your formulation, you must align your solubility strategy with your downstream application. The workflow below outlines the logical decision tree for addressing precipitation events.

SolubilityWorkflow Start Solubility Issue Detected (N-Methyl-4-chloropyridine-2-carboxamide) AppCheck Determine Downstream Application Start->AppCheck InVitro In Vitro Assays (Cell-based / Biochemical) AppCheck->InVitro InVivo In Vivo / Formulation (Preclinical / PK studies) AppCheck->InVivo DMSO Prepare 10-50 mM DMSO Stock InVitro->DMSO pHAdjust pH Adjustment (Lower pH to protonate pyridine) InVivo->pHAdjust ASD Amorphous Solid Dispersion (e.g., HPMCAS) InVivo->ASD Dilution Aqueous Dilution (Keep final DMSO < 1%) DMSO->Dilution Crash Precipitation? Dilution->Crash Cosolvent Add Cosolvents (PEG400, Tween 80) Crash->Cosolvent Yes Proceed Proceed to Assay Crash->Proceed No Evaluate Evaluate Bioavailability pHAdjust->Evaluate ASD->Evaluate

Caption: Logical workflow for diagnosing and resolving solubility issues based on downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why does N-Methyl-4-chloropyridine-2-carboxamide precipitate when diluted from a DMSO stock into my aqueous assay buffer? The Causality: This is a classic "solvent crash-out" phenomenon. While the compound is highly soluble in polar aprotic solvents like DMSO (which disrupts intermolecular hydrogen bonding), introducing it into an aqueous buffer rapidly changes the dielectric constant of the environment. This creates a supersaturated state. Because the molecule is highly crystalline and hydrophobic, the thermodynamic drive to minimize water contact forces rapid nucleation, resulting in colloidal aggregates or visible precipitation.

Q2: How can I optimize the aqueous solubility for oral formulation or animal PK models? The Causality: For in vivo models, you must overcome the high lattice energy of the crystalline solid. You have two primary mechanistic levers:

  • pH Adjustment: The pyridine nitrogen is weakly basic (pKa ~3-5). At physiological pH (7.4), the molecule is uncharged and lipophilic. Lowering the formulation pH protonates the nitrogen, inducing ion-dipole interactions with water and exponentially increasing solubility ()[3].

  • Amorphous Solid Dispersions (ASDs): By converting the crystalline API into an amorphous state within a polymer matrix, you completely remove the lattice energy barrier. The polymer stabilizes the drug, preventing recrystallization and maintaining a supersaturated state in the GI tract ()[4].

Quantitative Data: Estimated Solubility Profiles

To aid in your formulation strategy, below is a comparative matrix of expected solubility behaviors under various physicochemical conditions.

Solvent / MediapHEstimated Solubility ProfileMechanistic Rationale
Deionized Water 7.0< 0.1 mg/mL (Slightly Soluble)High crystalline lattice energy; uncharged pyridine ring[1].
0.1 N HCl 1.21.0 - 5.0 mg/mLProtonation of the basic pyridine nitrogen induces ion-dipole interactions[3].
100% DMSO N/A> 50 mg/mLDisruption of hydrogen bonding by polar aprotic solvent.
PEG 400 / Propylene Glycol N/A10 - 20 mg/mLReduction of the dielectric constant of the solvent mixture[3].
PBS + 1% Tween 80 7.40.5 - 2.0 mg/mLMicellar encapsulation of the hydrophobic core[3].

Self-Validating Experimental Protocols

Do not rely on visual inspection alone to determine solubility. The following protocols are designed as self-validating systems, ensuring that your experimental choices are backed by empirical data.

Protocol 1: Kinetic Solubility Assay (Nephelometry)

Objective: Determine the maximum aqueous concentration before precipitation occurs during in vitro assays. Causality: When a compound exceeds its kinetic solubility limit, it forms colloidal aggregates. These aggregates scatter light, which can be quantified via nephelometry or turbidimetry.

  • Preparation: Prepare a 10 mM stock of N-Methyl-4-chloropyridine-2-carboxamide in 100% DMSO.

  • Dispensing: Add 196 µL of your target aqueous buffer (e.g., PBS pH 7.4) into a 96-well UV-transparent microplate.

  • Titration: Titrate the DMSO stock into the buffer in 2 µL increments, ensuring the final DMSO concentration never exceeds 2% v/v to prevent solvent-induced toxicity.

  • Equilibration: Seal the plate and incubate at 37°C for 2 hours on a plate shaker to allow thermodynamic equilibrium.

  • Measurement: Read the absorbance/turbidity at 620 nm using a microplate reader.

  • Self-Validation Check: Plot Absorbance vs. Concentration. If the baseline remains flat, the compound is fully dissolved. A sharp inflection point (spike in absorbance) validates the exact concentration at which nucleation begins, confirming your kinetic solubility limit.

Protocol 2: Preparation of Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Objective: Enhance apparent solubility and bioavailability for in vivo dosing. Causality: Formulating the API with a polymer like HPMCAS traps the drug in an amorphous state, removing the energy required to break crystal lattices during dissolution.

ASDWorkflow Step1 Weigh API & Polymer (1:4 w/w ratio) Step2 Dissolve in Solvent (DCM/Methanol 1:1) Step1->Step2 Step3 Solvent Evaporation (Rotary Evaporator) Step2->Step3 Step4 Secondary Drying (Vacuum Oven, 24h) Step3->Step4 Step5 Solid State Validation (PXRD & DSC) Step4->Step5

Caption: Step-by-step experimental workflow for preparing Amorphous Solid Dispersions via solvent evaporation.

  • Mixing: Weigh N-Methyl-4-chloropyridine-2-carboxamide and HPMCAS (L-grade) at a 1:4 (w/w) ratio.

  • Dissolution: Dissolve the mixture in a highly volatile co-solvent system of Dichloromethane (DCM) and Methanol (1:1 v/v). Sonicate until a completely clear solution is achieved.

  • Evaporation: Transfer the solution to a rotary evaporator. Evaporate the solvent under reduced pressure (40°C, 200 mbar) until a uniform solid film forms on the flask.

  • Secondary Drying: Place the resulting solid film in a vacuum oven at 40°C for 24 hours to ensure the complete removal of residual organic solvents.

  • Milling: Gently scrape and mill the solid film into a fine powder using a mortar and pestle.

  • Self-Validation Check: The protocol validates itself during solid-state characterization. Analyze the powder using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). A successful ASD is confirmed by the complete absence of sharp Bragg peaks in PXRD (proving it is amorphous) and a single glass transition temperature (Tg) in DSC (proving the drug and polymer are perfectly miscible).

References

  • Title: Overcoming Solubility Challenges in Early-Phase Drug Formulation Source: PharmSky Research URL: [Link]

  • Title: Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs Source: MDPI - Pharmaceutics URL: [Link]

  • Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: NIH PMC - Biomedicines URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing N-Methyl-4-chloropyridine-2-carboxamide Synthesis

Welcome to the technical support center for the synthesis of N-Methyl-4-chloropyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-Methyl-4-chloropyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for high yield and purity. As a versatile building block in the synthesis of modern herbicides, pesticides, and pharmaceutical agents, mastering the preparation of this compound is crucial.[1] This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the success of your experiments.

I. Understanding the Synthesis: Core Principles and Common Routes

The synthesis of N-Methyl-4-chloropyridine-2-carboxamide typically involves the formation of an amide bond between a 4-chloropyridine-2-carboxylic acid derivative and methylamine. The success of this reaction hinges on the effective activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine. Two primary strategies are commonly employed:

  • The Acid Chloride Route: This classic and often robust method involves the conversion of 4-chloropyridine-2-carboxylic acid to its corresponding acid chloride, usually with thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acid chloride is then treated with methylamine to form the desired amide.[2][3]

  • Direct Amide Coupling: This approach bypasses the isolation of the often moisture-sensitive acid chloride. A coupling reagent is used to activate the carboxylic acid in situ, allowing for a one-pot reaction with methylamine. A variety of modern coupling reagents are available, each with its own advantages and limitations.[4]

The choice of synthetic route depends on factors such as scale, available reagents, and the desired purity profile of the final product.

II. Troubleshooting Guide: From Low Yields to Impure Products

This section addresses common problems encountered during the synthesis of N-Methyl-4-chloropyridine-2-carboxamide, providing causative explanations and actionable solutions.

dot

Troubleshooting_Workflow cluster_synthesis Synthesis Outcome cluster_causes_yield Potential Causes for Low Yield cluster_causes_purity Potential Causes for Impurity cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Impurity Low_Yield Low or No Product Yield Poor_Activation Poor Carboxylic Acid Activation Low_Yield->Poor_Activation Hydrolysis Hydrolysis of Reactive Intermediates Low_Yield->Hydrolysis Side_Reactions Competing Side Reactions Low_Yield->Side_Reactions Reagent_Quality Poor Reagent Quality Low_Yield->Reagent_Quality Impure_Product Product is Impure Unreacted_SM Unreacted Starting Materials Impure_Product->Unreacted_SM Byproducts Formation of Byproducts Impure_Product->Byproducts Purification_Issues Ineffective Purification Impure_Product->Purification_Issues Optimize_Activation Optimize Activation (Reagent, Temp, Time) Poor_Activation->Optimize_Activation Anhydrous_Conditions Ensure Anhydrous Conditions Hydrolysis->Anhydrous_Conditions Control_Stoichiometry Control Stoichiometry & Temperature Side_Reactions->Control_Stoichiometry Verify_Reagents Verify Reagent Purity & Activity Reagent_Quality->Verify_Reagents Optimize_Workup Optimize Aqueous Workup Unreacted_SM->Optimize_Workup Modify_Conditions Modify Reaction Conditions Byproducts->Modify_Conditions Recrystallization Recrystallization (Solvent Screening) Purification_Issues->Recrystallization Chromatography Column Chromatography Purification_Issues->Chromatography

Caption: A general workflow for troubleshooting common issues in the synthesis.

Problem 1: Low or No Product Yield

  • Possible Cause A: Incomplete conversion of the carboxylic acid to the acid chloride.

    • Explanation: Thionyl chloride (SOCl₂) requires heating to effectively convert 4-chloropyridine-2-carboxylic acid to the acid chloride. Insufficient temperature or reaction time can lead to incomplete conversion.

    • Solution: Ensure the reaction with SOCl₂ is refluxed, typically at 80°C, for at least 2 hours.[5] Monitor the reaction by quenching a small aliquot with methanol and analyzing for the formation of the methyl ester by LC-MS or GC-MS.

  • Possible Cause B: Hydrolysis of the acid chloride intermediate.

    • Explanation: 4-chloropyridine-2-carbonyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture or residual water in solvents. This will revert it back to the unreactive carboxylic acid.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and oven-dried glassware. Ensure the methylamine solution is anhydrous if using a non-aqueous version.

  • Possible Cause C: Ineffective direct amide coupling.

    • Explanation: The choice of coupling reagent and base is critical, especially for heteroaromatic carboxylic acids which can be sterically hindered or electronically deactivated. Standard coupling reagents like DCC or EDC may be inefficient.[6]

    • Solution: For challenging couplings, consider more potent reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[4] The performance of coupling reagents is substrate-dependent, so screening may be necessary.[7]

Problem 2: Formation of Significant Impurities

  • Possible Cause A: Formation of 4-methylamino-N-methylpyridine-2-carboxamide.

    • Explanation: The chlorine atom on the pyridine ring can be susceptible to nucleophilic aromatic substitution by methylamine, especially at elevated temperatures.[8]

    • Solution: Maintain a low temperature during the addition of methylamine to the activated carboxylic acid. An ice bath (0-5°C) is recommended.[2] Use of a slight excess of the acid chloride can also help to ensure the methylamine is consumed in the desired amidation reaction.

  • Possible Cause B: Diacylation of methylamine.

    • Explanation: If the methylamine is added too slowly to a large excess of the highly reactive acid chloride, a second molecule of the acid chloride can react with the initially formed product to give a diacylated impurity.

    • Solution: Add the acid chloride solution dropwise to a cooled solution of methylamine to maintain an excess of the amine throughout the addition.

  • Possible Cause C: Residual starting carboxylic acid.

    • Explanation: This indicates incomplete activation of the carboxylic acid or hydrolysis of the activated intermediate.

    • Solution: Refer to the solutions for "Low or No Product Yield." An effective aqueous workup can also remove the acidic starting material. Wash the organic extract with a mild aqueous base like sodium bicarbonate solution.

Problem 3: Difficulties in Product Purification

  • Possible Cause A: Product "oiling out" during crystallization.

    • Explanation: The product may have a relatively low melting point (41-43°C) and can separate as an oil from the crystallization solvent if the solution is too concentrated or cooled too rapidly.[9]

    • Solution: Use a suitable solvent system for recrystallization. Ethyl acetate is a commonly used solvent.[5] If oiling out occurs, try adding a co-solvent, using a more dilute solution, or allowing the solution to cool more slowly. Seeding with a small crystal of pure product can also promote crystallization over oiling.

  • Possible Cause B: Co-elution of impurities during column chromatography.

    • Explanation: The polarity of the desired product and some impurities may be very similar, making separation by silica gel chromatography challenging.

    • Solution: Optimize the mobile phase for column chromatography. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. The addition of a small amount of a basic modifier like triethylamine to the mobile phase can sometimes improve the separation of basic pyridine compounds.

III. Optimized Experimental Protocols

The following protocols provide a starting point for the synthesis of N-Methyl-4-chloropyridine-2-carboxamide. Optimization may be required based on your specific laboratory conditions and desired scale.

Protocol 1: Synthesis via the Acid Chloride

Step 1: Formation of 4-chloropyridine-2-carbonyl chloride hydrochloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloropyridine-2-carboxylic acid (1.0 eq).

  • Under a fume hood, add thionyl chloride (5.0 eq) to the flask.

  • Heat the mixture to reflux (approximately 80°C) and maintain for 2-3 hours. The reaction mixture should become a clear solution.

  • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 4-chloropyridine-2-carbonyl chloride hydrochloride can be used directly in the next step.

Step 2: Amidation with Methylamine

  • Dissolve the crude acid chloride from Step 1 in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • In a separate flask, prepare a solution of methylamine (2.0-2.5 eq) in the same anhydrous solvent. An aqueous solution of methylamine (e.g., 40% in water) can also be used, but may lead to some hydrolysis of the acid chloride.[2]

  • Cool the methylamine solution to 0°C in an ice bath.

  • Slowly add the acid chloride solution dropwise to the cooled methylamine solution with vigorous stirring, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethyl acetate or by column chromatography on silica gel.

Protocol 2: Direct Amide Coupling using HATU
  • To a dry round-bottom flask under an inert atmosphere, add 4-chloropyridine-2-carboxylic acid (1.0 eq), HATU (1.1 eq), and an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir for 5-10 minutes.

  • Add a solution of methylamine (1.2 eq) in the reaction solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

IV. Data Summary: Comparison of Synthetic Routes

ParameterAcid Chloride RouteDirect Coupling (HATU) Route
Reagents 4-chloropyridine-2-carboxylic acid, SOCl₂, methylamine4-chloropyridine-2-carboxylic acid, HATU, DIPEA, methylamine
Number of Steps Two (acid chloride formation and amidation)One-pot
Typical Yield 70-95%80-98%
Key Advantages Cost-effective reagents, well-established procedure.Milder reaction conditions, often higher yields, avoids handling of neat thionyl chloride.
Key Disadvantages Harsh reagents (SOCl₂), moisture-sensitive intermediate.Higher cost of coupling reagent, requires careful purification to remove coupling byproducts.

V. Frequently Asked Questions (FAQs)

Q1: My reaction turns dark and tarry. What is happening?

A1: The formation of a dark, tarry substance often indicates side reactions such as polymerization or degradation of the starting materials or product. This can be caused by excessive heat. Ensure that the addition of the acid chloride to the methylamine solution is done at a low temperature (0-5°C) and that the reaction is not overheated during workup.

Q2: Can I use a different base with HATU?

A2: While DIPEA is commonly used, other non-nucleophilic tertiary amine bases such as triethylamine (TEA) can also be employed. However, the choice of base can sometimes influence the reaction rate and the level of side products. It is advisable to perform a small-scale trial if deviating from the recommended base.

Q3: How do I confirm the identity and purity of my final product?

A3: The identity and purity of N-Methyl-4-chloropyridine-2-carboxamide can be confirmed using a combination of analytical techniques:

  • ¹H NMR: To confirm the structure and check for the presence of impurities.

  • LC-MS: To determine the purity and confirm the molecular weight of the product.

  • Melting Point: The melting point of the pure compound is reported to be in the range of 41-43°C.[9] A broad or depressed melting point can indicate the presence of impurities.

Q4: Is it necessary to use an inert atmosphere for the direct coupling reaction?

A4: While direct coupling reactions are generally less sensitive to moisture than those involving acid chlorides, it is still good practice to use an inert atmosphere and anhydrous solvents. This will help to prevent the hydrolysis of the activated carboxylic acid intermediate and ensure consistent results.

VI. Mechanistic Insights

dot

Amide_Formation_Mechanisms cluster_acid_chloride Acid Chloride Route cluster_direct_coupling Direct Coupling Route (e.g., HATU) RCOOH 4-Cl-Py-COOH SOCl2 SOCl₂ RCOOH->SOCl2 Activation RCOCl 4-Cl-Py-COCl (Acid Chloride) SOCl2->RCOCl MeNH2_1 CH₃NH₂ RCOCl->MeNH2_1 Nucleophilic Attack Amide_1 N-Methyl-4-chloropyridine- 2-carboxamide MeNH2_1->Amide_1 RCOOH_2 4-Cl-Py-COOH HATU HATU / Base RCOOH_2->HATU Activation Active_Ester Activated Ester Intermediate HATU->Active_Ester MeNH2_2 CH₃NH₂ Active_Ester->MeNH2_2 Nucleophilic Attack Amide_2 N-Methyl-4-chloropyridine- 2-carboxamide MeNH2_2->Amide_2

Caption: Simplified mechanisms for the two main synthetic routes.

In the acid chloride route, thionyl chloride converts the carboxylic acid into a highly electrophilic acid chloride. The lone pair of the methylamine nitrogen then attacks the carbonyl carbon, leading to a tetrahedral intermediate which collapses to form the amide with the elimination of HCl.

In the direct coupling route with a reagent like HATU, the carboxylic acid is converted in situ to a highly reactive activated ester. This activated ester is then susceptible to nucleophilic attack by methylamine in a similar fashion to the acid chloride, yielding the final amide product. The byproducts of the coupling reagent are generally easier to remove than residual thionyl chloride.

VII. References

  • A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies.

  • Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis. Organic Letters.

  • Comparative study of methods to couple hindered peptides. PubMed - NIH.

  • Optimizing Agrochemicals with Key Intermediates: The Role of 4-Chloro-N-methylpyridine-2-carboxamide. NINGBO INNO PHARMCHEM CO.,LTD.

  • Organic & Biomolecular Chemistry. RSC Publishing.

  • Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis. ACS Publications.

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. PMC.

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science.

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks.

  • Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate. Google Patents.

  • Application Notes and Protocols for the Synthesis of N-methyl-picolinamide-4-thiol Derivatives. Benchchem.

  • "troubleshooting low yields in 4-Chloro-4-methylpentanenitrile synthesis". Benchchem.

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC.

  • Method for producing 4-chloropyridine-2-carboxylic acid chloride. Google Patents.

  • "common side reactions in tetrahydropyridine synthesis and how to avoid them". Benchchem.

  • Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. RSC Publishing.

  • The polymerisation of 4-chloropyridine. ResearchGate.

  • A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed.

  • 4-Chloropyridine-2-carboxamide | 99586-65-9. ChemicalBook.

  • CA2437813A1 - Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents.

  • 4-Chloro-N-methylpicolinamide | 220000-87-3. Sigma-Aldrich.

  • 4-CHLORO-N-METHYLPYRIDINE-2-CARBOXAMIDE HYDROCHLORIDE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com.

  • 4-Chloro-pyridine-2-carboxylic acid amide AldrichCPR 99586-65-9. Sigma-Aldrich.

  • 4-chloro-N-Methylpyridine-2-carboxamide AldrichCPR. Sigma-Aldrich.

  • Electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in aqueous medium. ResearchGate.

  • "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" purification challenges and solutions. Benchchem.

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC.

  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI.

  • WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. Google Patents.

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA.

  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.

  • (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. ResearchGate.

  • Highly selective hydrolysis of amides via electroreduction. RSC Publishing.

  • Metal Species for Amide Hydrolysis. Waseda University.

  • N-Methyl-4-chloropyridine-2-carboxamide. Hangzhou ICH Biofarm Co., Ltd..

  • Chlorotrimethylsilane Activation of Acylcyanamides for the Synthesis of Mono-N-acylguanidines. Organic Chemistry Portal.

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications.

  • Challenges and Strategies for the Downstream Purification and Formulation of Fab Antibody Fragments. Pharmaceutical Technology.

Sources

Troubleshooting

Removal of impurities from N-Methyl-4-chloropyridine-2-carboxamide

Technical Support Center: N-Methyl-4-chloropyridine-2-carboxamide Welcome to the technical support center for N-Methyl-4-chloropyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-Methyl-4-chloropyridine-2-carboxamide

Welcome to the technical support center for N-Methyl-4-chloropyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this critical synthetic intermediate. As a key building block in pharmaceutical synthesis, its purity is paramount to ensure the desired reaction outcomes, yield, and safety profile of subsequent active pharmaceutical ingredients.[1][2] This document provides in-depth, experience-driven troubleshooting advice and step-by-step protocols to help you achieve the highest possible purity for your compound.

Overall Purification and Troubleshooting Workflow

Before diving into specific issues, it's helpful to visualize the general workflow for purifying crude N-Methyl-4-chloropyridine-2-carboxamide. The following diagram outlines the typical sequence of operations and key decision points.

G cluster_0 Initial Workup & Assessment cluster_1 Primary Purification cluster_2 Final Steps Crude Crude Product (Post-Synthesis) Assess Purity Assessment (TLC, HPLC, NMR) Crude->Assess Workup Aqueous Wash / Extraction Assess->Workup Ionic or highly polar impurities present Recrystal Recrystallization Assess->Recrystal If product is solid & suitable solvent found Chroma Column Chromatography Assess->Chroma If impurities are close in polarity or product is oily Workup->Assess Re-assess Workup->Recrystal Workup->Chroma Final_Assess Final Purity Analysis (Purity ≥98%?) Recrystal->Final_Assess Chroma->Final_Assess Final_Assess->Recrystal No, re-purify Final_Assess->Chroma No, re-purify Pure_Product Pure Product Final_Assess->Pure_Product Yes Dry Drying Under Vacuum

Caption: A logical workflow for the purification of N-Methyl-4-chloropyridine-2-carboxamide.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Part 1: Common Impurities and Initial Workup

Q: My initial crude product looks discolored and contains salts. What is the first step I should take?

A: An initial aqueous workup is an excellent first step to remove inorganic salts, highly polar reagents, and water-soluble by-products. N-Methyl-4-chloropyridine-2-carboxamide itself has low water solubility.[3] A standard procedure involves dissolving your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM), followed by washing with water and then brine.

  • Causality: The organic solvent dissolves your target compound, while inorganic salts (e.g., hydrochloride salts formed during the reaction[4]) and other polar impurities preferentially partition into the aqueous layer. The brine wash helps to remove residual water from the organic layer before drying. A patent for a similar synthesis describes extracting the product with ethyl acetate and washing with a saturated salt solution.[2]

Q: My analytical data (HPLC/NMR) suggests the presence of unreacted 4-chloropyridine-2-carboxylic acid. How can I remove it?

A: An acidic starting material like 4-chloropyridine-2-carboxylic acid can be easily removed with a basic wash. After dissolving the crude product in an organic solvent (e.g., ethyl acetate), wash the solution with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Causality: The sodium bicarbonate, a weak base, will deprotonate the carboxylic acid impurity, forming the corresponding sodium carboxylate salt. This salt is highly polar and will be extracted into the aqueous layer, while your neutral amide product remains in the organic phase. Be sure to vent your separatory funnel frequently, as this acid-base reaction generates carbon dioxide gas.

Part 2: Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds, based on the principle that the solubility of a solid in a solvent increases with temperature.[5][6]

Q: How do I select an appropriate solvent for recrystallization?

A: The ideal solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] Impurities, conversely, should either be completely soluble at all temperatures or completely insoluble.

  • Expert Insight: For N-Methyl-4-chloropyridine-2-carboxamide, which is a moderately polar molecule, you should screen solvents across a range of polarities. A related compound, 4-chloropyridine-2-carboxamide, can be recrystallized from ethyl acetate.[7] This is a good starting point.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent Boiling Point (°C) Polarity Rationale & Expected Behavior
Ethyl Acetate 77 Medium A good first choice. Likely to show good solubility differential with temperature.
Isopropanol 82 Medium-High May dissolve the compound well when hot. Check for cold solubility.
Acetonitrile 82 Medium-High Can be effective for moderately polar compounds.
Toluene 111 Low Good for removing more polar impurities which will remain insoluble.

| Water | 100 | High | The compound is only slightly soluble in water, making it a poor choice for a single-solvent recrystallization but potentially useful as an anti-solvent.[3] |

Q: I've added hot solvent, but my compound has turned into an oil instead of dissolving. What should I do?

A: This phenomenon, known as "oiling out," occurs when the solid melts before it dissolves, or when the saturated solution's temperature is above the compound's melting point (reported as 41-43°C or 121-124°C, indicating potential polymorphism or impurity effects).[1][3]

  • Troubleshooting Steps:

    • Add more solvent. The oil may dissolve completely at the boiling point of the solvent.

    • If more solvent does not work, try re-heating the solution until it is homogeneous, then allow it to cool very slowly. Oiling out is often exacerbated by rapid cooling.

    • If the problem persists, the chosen solvent is unsuitable. A lower-boiling solvent or a two-solvent system may be required.[8]

Q: My solution is clear when hot, but no crystals form upon cooling, even after placing it in an ice bath. What's wrong?

A: This usually indicates that the solution is not supersaturated, or that nucleation is kinetically slow.

  • Troubleshooting Steps:

    • Induce Nucleation: Try scratching the inside of the flask just below the solvent line with a glass rod.[9] The microscopic glass fragments can serve as nucleation sites.

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled solution. This provides a template for crystal growth.

    • Reduce Volume: The solution may be too dilute. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[9]

    • Add an Anti-Solvent: If you are using a solvent in which the compound is quite soluble (e.g., isopropanol), you can try adding a second solvent in which the compound is insoluble (e.g., hexane or water) dropwise until the solution becomes faintly cloudy, then gently warm until clear and cool slowly.[8]

Part 3: Column Chromatography Challenges

When recrystallization is ineffective, or for removing impurities with very similar polarity, silica gel column chromatography is the method of choice.

Q: My compound streaks badly on a TLC plate and gives tailing peaks in HPLC. Will column chromatography work?

A: Yes, but peak tailing indicates a strong, secondary interaction between your basic pyridine compound and the acidic silica gel surface.[10] This can lead to poor separation and low recovery during column chromatography.

  • Causality & Solution: The basic nitrogen on the pyridine ring interacts with acidic silanol groups (Si-OH) on the silica surface. To mitigate this, you must suppress this secondary interaction. Add a small amount of a competing base, like triethylamine (TEA) or pyridine (typically 0.5-1%), to your mobile phase (eluent).[10] The TEA will preferentially interact with the active silanol sites, allowing your compound to elute with a much better peak shape.

Q: I'm not getting good separation between my product and an impurity. How can I improve resolution?

A: Improving resolution requires changing the selectivity of your chromatographic system.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: The most common mobile phase for a compound of this polarity is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). Systematically decrease the polarity of the eluent (i.e., decrease the percentage of ethyl acetate). This will increase the retention time of all compounds and may improve separation.

    • Change Solvents: If an ethyl acetate/hexane system fails, try a different solvent system entirely. Replacing ethyl acetate with dichloromethane (DCM) or using a gradient with a small amount of methanol in DCM can alter the selectivity and improve separation.

    • Change Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for basic compounds. Alternatively, reversed-phase chromatography (e.g., C18 silica) could be employed, though this is less common for preparative scale work unless using an automated system.[10]

G start Poor Separation in Column Chromatography q1 Is peak tailing observed? start->q1 a1_yes Add 0.5-1% TEA to mobile phase q1->a1_yes Yes q2 Are peaks overlapping (Low Resolution)? q1->q2 No a1_yes->q2 a2_1 Decrease mobile phase polarity q2->a2_1 a2_2 Change solvent system (e.g., DCM/MeOH) a2_1->a2_2 If still poor end_node Improved Separation a2_1->end_node Resolution improves a2_3 Switch stationary phase (e.g., Alumina) a2_2->a2_3 If still poor a2_2->end_node Resolution improves a2_3->end_node Resolution improves

Caption: A decision tree for troubleshooting poor chromatographic separation.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol is a general guideline. The choice of solvent and volumes must be optimized for your specific case.[5][11]

  • Dissolution: Place the crude N-Methyl-4-chloropyridine-2-carboxamide in an Erlenmeyer flask with a stir bar. Add the minimum amount of your chosen recrystallization solvent (e.g., ethyl acetate) to cover the solid.

  • Heating: Gently heat the mixture on a hotplate with stirring. Add more hot solvent in small portions until all the solid has just dissolved. Do not add a large excess of solvent.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Protocol 2: Preparative Silica Gel Chromatography

  • Column Packing: Prepare a glass chromatography column with a slurry of silica gel in your starting mobile phase (e.g., 80:20 Hexane:Ethyl Acetate + 0.5% TEA).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. Monitor the elution process using TLC.

  • Gradient (Optional): If the product is slow to elute, gradually increase the polarity of the mobile phase (e.g., move from 20% to 30% ethyl acetate).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Frequently Asked Questions (FAQs)

Q: What is the expected appearance and purity of N-Methyl-4-chloropyridine-2-carboxamide? A: The pure compound is typically a white to off-white solid.[3] Commercially available products often have a purity of ≥98%.[3][12]

Q: What are the typical synthesis by-products I should be aware of? A: Besides unreacted starting materials, a common by-product in the synthesis of chlorinated pyridines is the formation of over-chlorinated species. For example, patents describing the synthesis of the precursor 4-chloropyridine-2-carboxylic acid chloride frequently mention the formation of a 4,5-dichloro impurity.[13][14] This impurity would likely carry through to the final amide product and would need to be removed via chromatography.

Q: How should I store the purified compound? A: N-Methyl-4-chloropyridine-2-carboxamide should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be protected from light and moisture.[3]

References

  • 4-Chloro-N-methylpyridine-2-carboxamide.Shandong Kunda Biotechnology Co Ltd.
  • Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • 4-Chloropyridine-2-carboxamide | 99586-65-9.ChemicalBook.
  • Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • 4-chloro-N-Methylpyridine-2-carboxamide AldrichCPR.Sigma-Aldrich.
  • Buy 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide (EVT-13604495).EvitaChem.
  • N-Methyl-4-chloropyridine-2-carboxamide 220000-87-3.Guidechem.
  • Recrystalliz
  • Lab Procedure: Recrystalliz
  • Recrystallization Guide: Process, Procedure, Solvents.Mettler Toledo.
  • Two-Solvent Recrystalliz
  • Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate.
  • 4-CHLORO-N-METHYLPYRIDINE-2-CARBOXAMIDE HYDROCHLORIDE.PharmaCompass.com.
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?Reddit r/chemistry.
  • N-Methyl-4-chloropyridine-2-carboxamide.JR MediChem LLC.

Sources

Optimization

Technical Support Center: Industrial Production of N-Methyl-4-chloropyridine-2-carboxamide

Welcome to the technical support center for N-Methyl-4-chloropyridine-2-carboxamide (CAS No. 220000-87-3).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-Methyl-4-chloropyridine-2-carboxamide (CAS No. 220000-87-3). This versatile intermediate is a critical building block in the synthesis of modern agrochemicals and pharmaceuticals.[1] Its industrial production, while well-established, presents a unique set of challenges that require a deep understanding of process chemistry and reaction engineering.

This guide is designed for researchers, process chemists, and drug development professionals. It provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to address common issues encountered during synthesis, purification, and scale-up. Our goal is to help you navigate these complexities, ensuring a robust, reproducible, and efficient manufacturing process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis and handling of N-Methyl-4-chloropyridine-2-carboxamide.

Q1: What is the most common industrial synthesis route for N-Methyl-4-chloropyridine-2-carboxamide?

A1: The predominant industrial route involves a three-step process starting from Pyridine-2-carboxylic acid.[2]

  • Chlorination: Pyridine-2-carboxylic acid is chlorinated, typically using thionyl chloride (SOCl₂), to produce the intermediate 4-chloropyridine-2-carbonyl chloride hydrochloride.[2]

  • Esterification (Optional but common): The acid chloride is often converted to a methyl or ethyl ester, such as 4-chloropyridine-2-methyl formate hydrochloride, to create a more stable intermediate for the subsequent amidation.[2]

  • Amidation: The ester (or acid chloride) is then reacted with an aqueous methylamine solution to yield the final product, N-Methyl-4-chloropyridine-2-carboxamide.[2]

Below is a diagram illustrating this common manufacturing workflow.

cluster_0 Step 1: Chlorination cluster_1 Step 2: Amidation cluster_2 Step 3: Purification start Pyridine-2-carboxylic Acid step1 React with Thionyl Chloride (SOCl₂) start->step1 inter1 4-chloropyridine-2-carbonyl chloride HCl step1->inter1 step2 React with Aqueous Methylamine inter1->step2 Intermediate Transfer product Crude N-Methyl-4-chloropyridine-2-carboxamide step2->product step3 Workup & Recrystallization product->step3 final Purified Final Product step3->final

Caption: General Industrial Synthesis Workflow.

Q2: What are the primary impurities I should be aware of during production?

A2: The most significant impurity is the over-chlorinated byproduct, 4,5-dichloropyridine-2-carboxylic acid (or its corresponding amide).[3][4] This impurity arises during the initial chlorination step. Other potential impurities include unreacted starting materials and residual solvents. At scale, even minor side reactions can generate impurities at detectable levels, which can compromise GMP compliance.[5]

Q3: What are the recommended storage and handling conditions for the final product?

A3: N-Methyl-4-chloropyridine-2-carboxamide should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6] It is crucial to protect it from moisture, direct sunlight, and excessive heat.[6] Keep it away from incompatible substances like strong oxidizers.[6] The material is typically a white to off-white or pale yellow solid.[6][7]

Q4: Is the compound susceptible to degradation?

A4: Yes, like many chlorinated pyridine derivatives and amides, it can be susceptible to degradation. The primary pathways to be concerned about are hydrolysis and photodecomposition.[8] The amide bond can undergo hydrolysis, especially under strongly acidic or alkaline conditions. The chloro-substituent can also be reactive. To prevent degradation, it is crucial to store the material in a dry, dark place, preferably under an inert atmosphere (e.g., nitrogen).[8]

Part 2: Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during production.

Category: Synthesis & Reaction Control

Issue 1: Low yield and/or formation of a dark, tarry substance during the chlorination of Pyridine-2-carboxylic acid.

  • Possible Causes:

    • Reaction Temperature Too High: The reaction with thionyl chloride is highly exothermic.[9] Uncontrolled temperature can lead to degradation and polymerization side reactions.

    • Incorrect Reagent Stoichiometry: An inappropriate ratio of thionyl chloride or catalyst can lead to incomplete reaction or increased byproduct formation.

    • Moisture Contamination: Thionyl chloride reacts violently with water, which can quench the reagent and introduce unwanted side reactions.

  • Troubleshooting Protocol:

    • Temperature Control (Critical): Add thionyl chloride dropwise to a cooled solution of the pyridine-2-carboxylic acid, maintaining a low internal temperature (e.g., 0-10 °C) during the addition. After the addition is complete, the reaction can be slowly warmed to the target temperature (e.g., 85 °C) and monitored.[3][4]

    • Optimize Reagent Ratios: Industrial processes often use a significant molar excess of thionyl chloride (e.g., 5 times the mole of the raw material) to drive the reaction to completion.[3][4]

    • Use of Catalysts: The addition of a catalyst like N,N-dimethylformamide (DMF) or bromine can improve reaction rates and yields.[3][4] However, the amount must be carefully controlled, as excess DMF can sometimes lead to lower production rates.[4]

    • Ensure Anhydrous Conditions: Use dry solvents and ensure all glassware and reactors are thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., nitrogen) to prevent moisture ingress.[3][4]

Issue 2: The final amidation reaction with methylamine is incomplete or shows inconsistent results.

  • Possible Causes:

    • Poor pH Control: The reaction involves the liberation of acid (from the hydrochloride salt intermediate), which can protonate the methylamine, rendering it non-nucleophilic.

    • Inadequate Mixing: In large reactors, poor mixing can lead to localized concentration and pH gradients, affecting reaction consistency.

    • Temperature Fluctuations: The amidation reaction is also exothermic. Poor heat removal can affect product quality and impurity profiles.

  • Troubleshooting Protocol:

    • Control Stoichiometry and pH: Use a sufficient excess of the methylamine solution to act as both the reactant and a base to neutralize the generated HCl.[2] The reaction is typically run at room temperature.[2]

    • Solvent Choice: While the reaction can be run without an additional organic solvent, using a co-solvent like ethyl acetate for extraction during workup is common to ensure efficient product recovery.[2]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting ester/acid chloride. The reaction should be stirred for a sufficient duration (e.g., 2-5 hours) until completion is confirmed.[2]

    • Aqueous Workup: After the reaction is complete, a standard workup involves extracting the product into an organic solvent (like ethyl acetate), washing with saturated brine to remove excess methylamine and salts, drying the organic layer, and concentrating under reduced pressure.[2][9]

Category: Impurity Profile & Purification

Issue 3: High levels of 4,5-dichloro impurity detected in the final product.

  • Possible Causes:

    • Over-chlorination: This is the most common cause, occurring during the initial chlorination step with thionyl chloride. Reaction conditions heavily influence the selectivity.

  • Troubleshooting Protocol & Optimization:

    • Strict Temperature and Time Control: As shown in patent literature, reaction time and temperature are critical. Longer reaction times or higher temperatures can increase the formation of the di-chloro impurity.

    • Catalyst Optimization: The choice and amount of catalyst can significantly impact the impurity profile. For example, using bromine as a catalyst can yield high conversion with manageable impurity levels.[3][4]

    • Data-Driven Optimization: The table below, synthesized from patent examples, illustrates how reaction conditions can affect the formation of the 4,5-dichloro impurity.[3][4] This highlights the need for careful process optimization and control.

Catalyst (molar equivalent to starting material)Thionyl Chloride (molar eq.)TemperatureTime (hours)Product Rate (%)4,5-Dichloro Impurity (%)Source
Bromine (0.2x)5x85 °C389.3%2.3%[3][4]
Bromine (0.1x)5x85 °C788.5%5.2%[3]
Bromine (0.2x)5x85 °C488.0%5.0%[4]
DMF (1.0x)5x85 °C1253.7%2.7%[4]

Issue 4: Product is difficult to purify and fails to meet purity specifications.

  • Possible Causes:

    • Inefficient Crystallization: The chosen solvent system may not be optimal, leading to poor crystal formation or "oiling out."

    • Presence of Close-Eluting Impurities: Some byproducts may have similar polarity to the desired product, making separation by simple crystallization or chromatography challenging.

  • Troubleshooting Protocol:

    • Optimize Recrystallization:

      • Solvent Screening: Experiment with various solvents and solvent mixtures. Ethyl acetate is a commonly reported solvent for recrystallization.[10] Ethanol or acetonitrile can also be effective.[9]

      • Controlled Cooling: Allow the saturated solution to cool slowly to promote the formation of larger, purer crystals. Avoid crash cooling.

    • Implement a Wash Step: Before the final isolation, wash the crude product slurry with a cold, non-polar solvent (like hexane or heptane) to remove non-polar impurities.

    • Analytical Method Development: A robust analytical method is essential for guiding purification. HPLC is the preferred technique for purity analysis.[11]

      • Recommended HPLC Conditions:

        • Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm).[11]

        • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer at pH 3.0).[11]

        • Detection: UV at 254 nm.[11]

Category: Scale-Up Challenges

Issue 5: Encountering batch-to-batch inconsistency and reduced yield upon scaling up production.

  • Possible Causes:

    • Heat & Mass Transfer Limitations: Reactions behave differently at scale.[5] Heat distribution, mixing efficiency, and diffusion rates change dramatically, which can alter reaction kinetics and impurity profiles.[5][12]

    • Changes in Equipment: The surface-to-volume ratio decreases significantly when moving from laboratory glassware to large-scale steel reactors, impacting heat transfer.[5]

    • Raw Material Variability: The quality and impurity profile of starting materials can vary between suppliers or even batches, disrupting manufacturing processes.[12]

  • Troubleshooting & Best Practices:

    • Process Understanding is Key: Invest in understanding the reaction kinetics and thermodynamics before scaling up.[5] Use tools like Differential Scanning Calorimetry (DSC) to understand the reaction exotherm.

    • Pilot Plant Trials are Non-Negotiable: Conduct trials at an intermediate (pilot) scale to identify and resolve potential issues before committing to full-scale production.[5] This helps bridge the gap between lab and commercial manufacturing.

    • Engineering Controls: Work with chemical engineers to ensure the large-scale reactor is properly designed for the process, with adequate agitation and heat exchange capacity to handle the reaction exotherms.

    • Implement Process Analytical Technology (PAT): Use in-line probes (e.g., temperature, pressure, pH, IR) to monitor critical process parameters in real-time. This allows for early detection of deviations and proactive control.[12]

    • Robust Supply Chain Management: Establish strong relationships with raw material suppliers and implement rigorous quality control for incoming materials.[12]

Below is a troubleshooting logic diagram for a common scale-up issue.

cluster_1 Troubleshooting Heat Transfer cluster_2 Troubleshooting Mixing cluster_3 Troubleshooting Raw Materials start Symptom: Increased Impurities & Lower Yield on Scale-Up cause1 Potential Cause: Poor Heat Transfer start->cause1 cause2 Potential Cause: Inefficient Mixing start->cause2 cause3 Potential Cause: Raw Material Variability start->cause3 action1a Action: Review Reactor Specs (Jacket surface area, heat transfer fluid) cause1->action1a action1b Action: Model Reaction Exotherm (Use calorimetry data) cause1->action1b action1c Action: Slow Reagent Addition Rate cause1->action1c action2a Action: Model Mixing Dynamics (CFD) cause2->action2a action2b Action: Evaluate Agitator Design (Impeller type, speed) cause2->action2b action2c Action: Check for Dead Zones in Reactor cause2->action2c action3a Action: Qualify Multiple Suppliers cause3->action3a action3b Action: Implement Strict Incoming QC (Test purity, moisture content) cause3->action3b action3c Action: Compare Lab vs. Plant Lot Performance cause3->action3c

Caption: Troubleshooting Logic for Scale-Up Issues.

References

  • Optimizing Agrochemicals with Key Intermediates: The Role of 4-Chloro-N-methylpyridine-2-carboxamide. (2025, October 25). NINGBO INNO PHARMCHEM CO.,LTD.
  • Overcoming Challenges in Scale-Up Production. (2025, February 18). World Pharma Today.
  • Method for producing 4-chloropyridine-2-carboxylic acid chloride. (n.d.). Google Patents.
  • Process for the Preparation of 4-{4-[({[4-chloro-3-(trifluoro-methyl)phenyl]amino}carbonyl)amino]phenoxy}-N-Methylpyridine-2-Carboxamide. (n.d.). Google Patents.
  • Method for producing 4-chloropyridine-2-carboxylic acid chloride. (n.d.). Google Patents.
  • Solving Scale-Up Challenges in Drug Substance Manufacturing. (2025, November 20). Lupin.
  • 4-chloro-N-Methylpyridine-2-carboxamide AldrichCPR. (n.d.). Sigma-Aldrich.
  • optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide. (n.d.). Benchchem.
  • N-Methyl-4-chloropyridine-2-carboxamide. (n.d.). Echemi.
  • 4-Chloro-N-methylpyridine-2-carboxamide. (n.d.). Shandong Kunda Biotechnology Co Ltd.
  • Degradation pathways of 2-(Dichloromethyl)-4-methylpyridine and their prevention. (n.d.). Benchchem.
  • Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate. (n.d.). Google Patents.
  • 4-Chloropyridine-2-carboxamide. (2026, January 13). ChemicalBook.
  • N-Methyl-4-chloropyridine-2-carboxamide. (n.d.). Jiaxing Xinrui Pharmaceutical Technology Co., Ltd.
  • Assessing the Purity of Synthesized 2-(Dichloromethyl)-4-methylpyridine: A Comparative Guide to Analytical Techniques. (n.d.). Benchchem.

Sources

Troubleshooting

Technical Support Center: Chlorination of Pyridine-2-Carboxamide (Picolinamide)

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, chemists, and drug development professionals troubleshooting the complex reactivity of pyridine-2-carboxamide (picolinamide)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, chemists, and drug development professionals troubleshooting the complex reactivity of pyridine-2-carboxamide (picolinamide) during halogenation.

Because picolinamide possesses multiple reactive sites—the electron-deficient pyridine ring, the nucleophilic amide oxygen, and the basic amide nitrogen—chlorination attempts frequently yield unintended by-products. This guide dissects the mechanistic causality behind these side reactions and provides self-validating protocols to ensure synthetic integrity.

Part 1: Troubleshooting & FAQs

Q1: When attempting to chlorinate the pyridine ring of picolinamide using thionyl chloride ( SOCl2​ ) or phosphorus oxychloride ( POCl3​ ), my primary isolate is 2-cyanopyridine. Why does this occur, and how can I prevent it?

Causality: The primary carboxamide group is highly susceptible to dehydration by electrophilic chlorinating agents. Rather than attacking the aromatic ring, the nucleophilic oxygen atom of the amide attacks the electrophilic sulfur or phosphorus of the reagent. This forms a highly reactive imidoyl chloride intermediate. Subsequent elimination of sulfur dioxide ( SO2​ ) and hydrogen chloride ( HCl ) rapidly yields the nitrile (2-cyanopyridine)[1].

Solution: If your goal is ring chlorination, you cannot expose an unprotected primary amide to dehydrating chlorinating agents. You must either:

  • Perform the chlorination on picolinic acid first, isolate the resulting acid chloride, and subsequently quench with ammonia to form the amide[2].

  • Mask the amide as an ester or nitrile prior to chlorination, and hydrolyze it back to the carboxamide post-reaction.

Q2: I am trying to synthesize N-chloropicolinamide (NCP) as an oxidant, but I am observing ring-chlorinated by-products and unstable N,N-dichloro species when using sodium hypochlorite ( NaOCl ) or chlorine gas. What is the mechanistic cause?

Causality: Aqueous hypochlorite or Cl2​ gas generates highly reactive, unselective chloronium species ( Cl+ ). While the N-H bond is the kinetic target, excess reagent or localized high concentrations lead to over-chlorination at the nitrogen (forming the unstable N,N-dichloroamide) or unselective electrophilic aromatic substitution on the pyridine ring[3].

Solution: Switch your chlorinating agent to Trichloroisocyanuric acid (TCCA) in an organic solvent (e.g., methanol). TCCA acts as a mild, controlled source of positive halogen, effectively transferring a single chlorine atom to the amide nitrogen without over-oxidizing the substrate or chlorinating the deactivated pyridine ring[4].

Q3: Direct electrophilic chlorination of picolinamide requires forcing conditions ( >150∘C ), leading to tarry by-products and low yields. How can I improve this regioselectivity?

Causality: The pyridine ring is inherently electron-deficient, and the carboxamide group at the 2-position further withdraws electron density via inductive and resonance effects. This severely deactivates the ring toward electrophilic aromatic substitution ( SE​Ar ). Applying forcing thermal conditions causes thermal degradation (tars) and radical fragmentation rather than clean substitution[5].

Solution: Utilize a pyridine N-oxide intermediate. Oxidizing the pyridine nitrogen (e.g., with H2​O2​ or mCPBA) reverses the electronic polarity, making the 4- and 6-positions highly susceptible to nucleophilic chlorination (using POCl3​ ). Alternatively, utilize pre-chlorinated precursors like 2-cyano-5-halopyridines and selectively hydrolyze them to the amide[6].

Part 2: Mechanistic Visualizations

Pathways Picolinamide Pyridine-2-carboxamide (Picolinamide) NCP N-Chloropicolinamide (Target Oxidant) Picolinamide->NCP TCCA / MeOH (Mild N-Chlorination) Nitrile 2-Cyanopyridine (Dehydration By-product) Picolinamide->Nitrile SOCl2 or POCl3 (Harsh Dehydration) RingCl Chloropyridine-2-carboxamide (Ring Substitution) Picolinamide->RingCl Cl2 gas / Heat (Electrophilic Aromatic Sub.) Tars Tarry Degradation Products (Over-oxidation) Picolinamide->Tars Excess Cl2 / >150°C (Thermal Degradation)

Divergent reaction pathways and by-product formation in the chlorination of picolinamide.

Mechanism Amide Primary Amide (-CONH2) Imidoyl Imidoyl Chloride Intermediate (-C(Cl)=NH) Amide->Imidoyl + SOCl2 (Nucleophilic attack by O) Nitrile Nitrile By-product (-CN) Imidoyl->Nitrile - HCl (Elimination) Byproducts SO2 + HCl (Leaving Groups) Imidoyl->Byproducts - SO2

Mechanistic pathway of picolinamide dehydration to 2-cyanopyridine via thionyl chloride.

Part 3: Quantitative Data & Reagent Selection

The table below summarizes the causality of by-product formation based on the selected chlorinating agent, allowing you to optimize your reagent selection based on your target molecule.

Chlorinating AgentReaction ConditionsTarget ProductMajor By-Product(s)Causality of By-Product
SOCl2​ / POCl3​ Reflux, neat or in DCMAcid chloride / Ring Cl2-CyanopyridineElectrophilic dehydration of the primary amide oxygen[1].
Cl2​ (gas) >150∘C , UV or catalyst5-ChloropicolinamideTars, 3,5-dichloro speciesThermal degradation and unselective SE​Ar on a deactivated ring[5].
NaOCl (aq) Room temp, aqueousN-ChloropicolinamideN,N-dichloroamide, ring ClUncontrolled Cl+ transfer leading to over-oxidation.
TCCA Room temp, MethanolN-ChloropicolinamideCyanuric acid (precipitate)Clean mono-chlorine transfer; byproduct is insoluble and easily filtered[4].

Part 4: Validated Experimental Protocols

Protocol A: Selective Synthesis of N-Chloropicolinamide (NCP) using TCCA

This protocol leverages Trichloroisocyanuric acid (TCCA) to achieve selective N-chlorination without dehydrating the amide or chlorinating the pyridine ring[7].

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve 1.0 equivalent of picolinamide in anhydrous methanol at room temperature.

  • Reagent Addition: Slowly add 0.35 equivalents of Trichloroisocyanuric acid (TCCA) in small portions under continuous magnetic stirring. (Note: TCCA provides 3 active chlorine atoms per molecule, hence the substoichiometric ratio).

  • Reaction: Stir the mixture for 1 hour at room temperature. As the chlorine is transferred, cyanuric acid will form as a dense, insoluble white precipitate.

  • Isolation: Vacuum filter the mixture through a Celite pad to remove the cyanuric acid precipitate. Wash the filter cake with a small volume of cold methylene chloride ( CH2​Cl2​ ).

  • Concentration: Remove the solvents from the filtrate using a rotary evaporator under reduced pressure to yield crude N-chloropicolinamide (Typical yield: >90%).

  • Purification: Recrystallize the crude residue from diethyl ether.

  • Self-Validating System Check: Analyze the product via UV-Vis spectroscopy. A successful N-chlorination is validated by a bathochromic shift from 301 nm (the π−π∗ transition of the starting picolinamide) to 322 nm (confirming the N-Cl bond formation)[3].

Protocol B: Indirect Synthesis of 5-Chloropyridine-2-carboxamide

To avoid the harsh conditions and tar formation associated with direct ring chlorination, this protocol utilizes a pre-functionalized nitrile precursor[6].

Step-by-Step Methodology:

  • Preparation: Suspend 5-chloro-2-cyanopyridine (1.0 eq) in a mixture of ethanol and water (3:1 v/v).

  • Catalysis: Add 0.2 equivalents of sodium hydroxide ( NaOH ) followed by the dropwise addition of 1.2 equivalents of 30% aqueous hydrogen peroxide ( H2​O2​ ) at 0∘C .

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The peroxide acts as a nucleophile, attacking the nitrile carbon to form a peroxyimidic acid intermediate, which collapses to the amide.

  • Quenching: Quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize unreacted peroxides.

  • Isolation: Extract the aqueous layer with ethyl acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Self-Validating System Check: Perform FTIR analysis on the isolated solid. The reaction is validated by the complete disappearance of the sharp C≡N stretch at ∼2230 cm−1 and the emergence of a strong primary amide C=O stretch at ∼1680 cm−1 alongside broad N−H stretching bands at 3200−3400 cm−1 .

References

  • Synthesis and characterization of N-chloropicolinamide: a new, mild, stable, effective and efficient oxidant for organic substrates. Rasayan Journal of Chemistry.
  • Pyridine-2-carbonitrile. Benchchem.
  • Chlorination process. Justia Patents.
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed.

Sources

Reference Data & Comparative Studies

Comparative

X-ray crystal structure of N-Methyl-4-chloropyridine-2-carboxamide derivatives

Publish Comparison Guide: Structural and Functional Analysis of N-Methyl-4-chloropyridine-2-carboxamide Derivatives Introduction N-Methyl-4-chloropyridine-2-carboxamide (CAS 220000-87-3) is a highly versatile chemical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: Structural and Functional Analysis of N-Methyl-4-chloropyridine-2-carboxamide Derivatives

Introduction

N-Methyl-4-chloropyridine-2-carboxamide (CAS 220000-87-3) is a highly versatile chemical intermediate, primarily utilized in the synthesis of the multikinase inhibitor Sorafenib[1]. In medicinal chemistry and drug development, modifying this core structure is a proven strategy for overcoming drug resistance and reducing off-target toxicity in hepatocellular carcinoma (HCC) treatments[2].

As an Application Scientist, evaluating these modifications requires a rigorous look at both structural binding modes and empirical assay data. This guide objectively compares the structural properties (via X-ray crystallography) and in vitro performance of native Sorafenib against two advanced alternatives: and [3][4].

Structural Comparison: X-ray Crystallography & Binding Modes

Understanding the spatial orientation of these derivatives within the kinase ATP-binding pocket is crucial for rational drug design and lead optimization.

  • Alternative A: Native Sorafenib (Standard)

    • Mechanism: Sorafenib acts as a Type II kinase inhibitor. The X-ray crystal structure of Sorafenib bound to B-Raf (PDB: 1UWJ) reveals that the pyridine-2-carboxamide moiety (derived from N-Methyl-4-chloropyridine-2-carboxamide) is essential for anchoring the drug[5]. It forms critical hydrogen bonds with the hinge region of the kinase, while the lipophilic trifluoromethylphenyl group occupies the deep allosteric pocket.

  • Alternative B: Ruthenium-Sorafenib Complexes (e.g., Ru3S / Ru4S)

    • Mechanism: To enhance targeted delivery and photocytotoxicity, researchers have synthesized organometallic complexes where the Sorafenib derivative is coordinated to a Ruthenium(II) center[6]. Crystallographic and molecular docking studies indicate that the bulky ruthenium-bipyridyl core alters the standard B-Raf binding mode but significantly enhances binding affinity toward the Epidermal Growth Factor Receptor (EGFR)[7]. This structural shift allows the complex to bypass traditional Sorafenib resistance mechanisms in HepG2 cells[2].

  • Alternative C: Aminopyridinol-Sorafenib Hybrids (e.g., Compound 6)

    • Mechanism: These hybrids replace the central ether linkage of Sorafenib with an aminopyridinol core[5]. Structural docking based on X-ray conformers shows that the 4-chloro-N-methylpicolinamide moiety still anchors to the hinge region, but the altered central geometry modifies the steric profile, optimizing the compound's interaction with Raf kinases while minimizing toxicity to healthy cells[4].

Performance Comparison: Quantitative Efficacy Data

The following table summarizes the comparative in vitro performance of these derivatives, highlighting how structural modifications impact kinase inhibition and cellular cytotoxicity.

Derivative / CompoundPrimary Target(s)IC50 (HepG2 / HCC Models)Key Structural ModificationCrystallographic / Binding Feature
Sorafenib (Standard) B-Raf, VEGFR-2~7.89 µMNative structureH-bonds at B-Raf kinase hinge (PDB: 1UWJ)
Ru3S Complex EGFR, B-Raf~6.93 µMRuthenium-bipyridyl coordinationEnhanced EGFR pocket fit; photoactivatable
Compound 6 (Hybrid) Raf kinases~8.50 µMAminopyridinol core integrationAltered steric profile in ATP pocket

Data synthesized from comparative kinase assays and HCC cell line viability studies[4][6].

Experimental Protocols: Synthesis and Validation

Ensuring reproducibility requires treating every protocol as a self-validating system. The following methodologies detail the synthesis, structural validation, and functional testing of these derivatives.

Protocol 1: Synthesis of Aminopyridinol Hybrids via Nucleophilic Aromatic Substitution

Causality: Microwave irradiation is utilized to provide uniform heating, significantly accelerating the nucleophilic aromatic substitution between the hydroxyl group of the aminopyridinol and the chloride of N-Methyl-4-chloropyridine-2-carboxamide, ensuring high regioselectivity and yield[5].

  • Preparation : Dissolve 6-amino-2,4,5-trimethylpyridin-3-ol (1.0 eq) and N-Methyl-4-chloropyridine-2-carboxamide (1.1 eq) in anhydrous DMF.

  • Activation : Add potassium tert-butoxide (t-BuOK) (1.5 eq) as a base to deprotonate the hydroxyl group, increasing its nucleophilicity[5].

  • Microwave Irradiation : Seal the reaction tube and irradiate at 120°C for 30 minutes.

  • Purification : Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (CH2Cl2:MeOH = 20:1) to isolate the intermediate[5].

  • Validation : Confirm the ethereal bond formation using 1H-NMR (monitoring the shift of aromatic protons) and ESI-MS before proceeding to the isocyanate coupling step[5].

Protocol 2: Co-Crystallization and X-Ray Diffraction Analysis

Causality: Vapor diffusion slowly increases the precipitant concentration, allowing the protein-ligand complex to reach supersaturation gently. This thermodynamic control is critical for growing diffraction-quality single crystals without forming amorphous precipitates.

  • Complex Formation : Incubate the purified kinase domain (e.g., B-Raf or EGFR, 10 mg/mL) with a 3-fold molar excess of the synthesized derivative (dissolved in 100% DMSO) for 2 hours on ice.

  • Crystallization Setup : Set up hanging drop vapor diffusion plates. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.1 M HEPES pH 7.5).

  • Incubation : Seal and incubate at 20°C. Monitor crystal growth over 3–14 days.

  • Data Collection : Harvest crystals, cryoprotect in reservoir solution supplemented with 20% glycerol, and flash-freeze in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Structure Resolution : Process data using XDS and solve the phase problem via molecular replacement using a known apo-structure model.

Protocol 3: In Vitro Kinase Inhibition Assay

Causality: Utilizing a standardized Universal Tyrosine Kinase Assay Kit ensures that ATP concentration and substrate phosphorylation are tightly controlled, allowing for accurate IC50 determination and direct comparison between the native drug and novel organometallic complexes[3].

  • Preparation : Prepare serial dilutions of the derivatives (from 10 µM to 0.1 nM) in assay buffer containing 5% DMSO.

  • Enzyme Reaction : Combine the diluted compounds with the target kinase (e.g., EGFR or B-Raf) and a fluorescently labeled peptide substrate in a 384-well microplate.

  • Initiation : Add ATP to initiate the kinase reaction. Incubate at room temperature for 60 minutes.

  • Detection : Add the development reagent to stop the reaction and cleave the unphosphorylated substrate.

  • Quantification : Measure the fluorescence signal (Ex/Em) using a microplate reader. Calculate the IC50 values using non-linear regression analysis.

Mandatory Visualization: Workflow Diagram

The following logical diagram maps the progression from the starting material through synthesis, structural validation, and functional screening.

G N1 N-Methyl-4-chloropyridine-2-carboxamide (Starting Material) N2 Nucleophilic Substitution (Aminopyridinol Hybrids) N1->N2 Microwave, t-BuOK N3 Metal Coordination (Ruthenium Complexes) N1->N3 RuCl3, Ligands N4 X-ray Crystallography (Binding Mode Validation) N2->N4 N5 Kinase Inhibition Assays (B-Raf & EGFR Targets) N2->N5 N3->N4 N3->N5 N4->N5 Structural Data N6 Lead Selection for HCC Therapy N5->N6 IC50 Profiling

Caption: Workflow detailing the synthesis, structural validation, and functional screening of derivatives.

References

  • Kurt, B. Z., et al. "Synthesis of Sorafenib−Ruthenium Complexes, Investigation of Biological Activities and Applications in Drug Delivery Systems as an Anticancer Agent." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Awasthi, B. P., et al. "Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis / NIH. URL:[Link]

  • Lai, Y., et al. "A Photoactivated Sorafenib-Ruthenium(II) Prodrug for Resistant Hepatocellular Carcinoma Therapy through Ferroptosis and Purine Metabolism Disruption." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Sources

Validation

Comparative Analysis of N-Methyl-4-chloropyridine-2-carboxamide and Advanced Picolinamides in Drug Discovery

As a Senior Application Scientist, selecting the right chemical scaffold is the most critical variable in targeted drug design. N-Methyl-4-chloropyridine-2-carboxamide (also known as 4-chloro-N-methylpicolinamide, CAS 22...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right chemical scaffold is the most critical variable in targeted drug design. N-Methyl-4-chloropyridine-2-carboxamide (also known as 4-chloro-N-methylpicolinamide, CAS 220000-87-3) is a highly versatile halogenated picolinamide. While widely recognized as a foundational precursor in the synthesis of blockbuster multi-kinase inhibitors like Sorafenib and Regorafenib, emerging pharmacological research highlights its intrinsic biological activity and the vastly enhanced efficacy of its advanced derivatives.

This guide provides an objective, data-driven comparison of N-Methyl-4-chloropyridine-2-carboxamide against other picolinamide derivatives, detailing their mechanistic pathways, comparative efficacies, and the self-validating experimental workflows used to evaluate them.

Structural Pharmacophore & Mechanism of Action

The biological utility of picolinamides stems from their ability to act as ATP-competitive inhibitors within the kinase domain. The basic N-Methyl-4-chloropyridine-2-carboxamide scaffold provides essential hydrogen-bonding capabilities via the amide group, while the pyridine ring facilitates hydrophobic contacts[1].

However, the parent compound alone possesses relatively weak target affinity. Its true therapeutic potential is unlocked when the C4 chlorine atom—which acts as an excellent leaving group due to the electron-withdrawing nature of the pyridine nitrogen—is substituted with bulky, electron-rich phenoxy or urea moieties. These advanced picolinamide derivatives effectively block receptor tyrosine kinases (RTKs) and downstream effectors in the Raf/MEK/ERK signaling cascade, halting tumor proliferation and angiogenesis.

G Ligand Growth Factors (VEGF/PDGF) Receptor RTKs (VEGFR/PDGFR) Ligand->Receptor Activation Ras Ras GTPase Receptor->Ras Signaling Raf Raf Kinase (B-Raf / Raf-1) Ras->Raf Phosphorylates MEK MEK 1/2 Raf->MEK Phosphorylates ERK ERK 1/2 MEK->ERK Phosphorylates Proliferation Tumor Proliferation & Angiogenesis ERK->Proliferation Transcription Inhibitor Picolinamide Derivatives (e.g., Sorafenib) Inhibitor->Receptor Inhibits Inhibitor->Raf Inhibits

Mechanism of picolinamide-derived kinase inhibitors on the Raf/MEK/ERK pathway.

Comparative Biological Activity

To objectively evaluate performance, we must compare the baseline activity of the parent compound against its structurally optimized derivatives. The data below illustrates how structural elaboration shifts the molecule from a weak epigenetic modulator to a potent multi-kinase inhibitor.

CompoundStructural ClassificationPrimary Target / MechanismBinding Affinity / IC₅₀Key Cell Line Efficacy
N-Methyl-4-chloropyridine-2-carboxamide Halogenated Picolinamide (Precursor)BAZ2A BromodomainKd > 500 μMWeak baseline activity
Compound 8e N-methyl-4-phenoxypicolinamideMulti-kinase inhibitionIC₅₀ = 1.7 - 3.6 μMA549, H460, HT-29
Sorafenib Picolinamide-Urea HybridRaf-1, B-Raf, VEGFR-3IC₅₀ = 6 - 22 nMBroad-spectrum

Data Insights: The parent compound, N-Methyl-4-chloropyridine-2-carboxamide, functions as a weak BAZ2A bromodomain inhibitor with a dissociation constant (Kd) exceeding 500 μM[2]. However, when modified via nucleophilic aromatic substitution into N-methyl-4-phenoxypicolinamide derivatives (such as Compound 8e), the antiproliferative activity drops into the low micromolar range (1.7 μM in H460 lung cancer cells)[3]. Further elaboration into urea hybrids like Sorafenib pushes the IC₅₀ into the low nanomolar range (e.g., 20 nM for B-Raf)[4].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols used to synthesize and evaluate these compounds must be built on self-validating logic. Below are the definitive workflows for generating and testing picolinamide derivatives.

Protocol A: Synthesis of N-Methyl-4-phenoxypicolinamide Derivatives via SNAr

This protocol outlines the coupling of 4-aminophenol with N-Methyl-4-chloropyridine-2-carboxamide to create advanced intermediates.

  • Deprotonation: Dissolve 4-aminophenol in dry N,N-dimethylformamide (DMF). Add potassium tert-butoxide and stir at room temperature for 2 hours.

    • Causality: Potassium tert-butoxide is a sterically hindered, strong base. It selectively deprotonates the phenol to form a highly reactive phenoxide nucleophile without acting as a nucleophile itself, preventing unwanted side reactions.

  • Nucleophilic Aromatic Substitution (SNAr): Add N-Methyl-4-chloropyridine-2-carboxamide and potassium carbonate to the mixture. Heat to 80 °C under nitrogen for 6 hours.

    • Causality: The electron-withdrawing carboxamide group activates the C4-chlorine for displacement. Heating to 80 °C provides the necessary thermal activation energy to overcome the barrier of breaking the stable C-Cl bond on the pyridine ring[3].

  • Self-Validation Step: Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the parent picolinamide spot confirms reaction completion. Validate the ethereal bond formation of the product via LC-MS, looking for the expected [M+H]⁺ mass shift.

Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)

This workflow objectively measures the antiproliferative activity of the synthesized picolinamides against cancer cell lines (e.g., A549, H460)[3].

  • Cell Seeding & Pre-incubation: Seed cells in 96-well plates and incubate at 37 °C in a 5% CO₂ atmosphere for 24 hours.

    • Causality: The 24-hour pre-incubation is critical. It ensures cells have fully recovered from trypsin-induced stress, adhered to the plate, and re-entered the logarithmic growth phase. Anti-proliferative kinase inhibitors are only accurately measured when cells are actively dividing.

  • Compound Exposure: Treat cells with serial dilutions of the picolinamide derivatives (e.g., 0.1 μM to 100 μM) for 72 hours.

    • Causality: Serial dilutions establish a precise dose-response curve, allowing for the accurate calculation of the IC₅₀ value rather than just a binary live/dead reading.

  • MTT Reduction: Add MTT reagent and incubate for 4 hours. Solubilize the resulting formazan crystals in DMSO and measure absorbance at 490 nm.

    • Causality: Only viable cells with active mitochondrial succinate dehydrogenase can cleave the tetrazolium ring of MTT to form purple formazan. Absorbance is directly proportional to the viable cell count.

  • Self-Validation Step: The assay must include a vehicle control (0.1% DMSO) to establish the 100% viability baseline, and a positive control (e.g., Sorafenib) to validate the dynamic range and sensitivity of the assay on that specific day[3].

References

  • "4-Chloro-N-methylpicolinamide | MedChemExpress", MedChemExpress.
  • "CAS 220000-87-3: 4-Chloro-N-methylpicolinamide", CymitQuimica.
  • "Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives", NIH.
  • "Sorafenib | CAS#:284461-73-0", Chemsrc.

Sources

Comparative

A Comparative Guide to the HPLC-Based Purity Validation of N-Methyl-4-chloropyridine-2-carboxamide

Abstract This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of N-Methyl-4-chloropyridine-2-carboxamide, a key intermediate in the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of N-Methyl-4-chloropyridine-2-carboxamide, a key intermediate in the synthesis of several pharmaceutical compounds.[1][2] Recognizing the critical impact of impurity profiles on drug safety and efficacy, this document outlines a robust, validated HPLC protocol and compares its performance against alternative methodologies. The presented data underscores the importance of methodical parameter selection in achieving accurate and reliable purity assessments in line with international regulatory standards.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

N-Methyl-4-chloropyridine-2-carboxamide serves as a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] The purity of this intermediate is paramount, as any impurities can be carried through the synthetic process, potentially leading to the formation of undesired and harmful by-products in the final drug substance. Regulatory bodies, such as those adhering to the International Council for Harmonisation (ICH) guidelines, mandate rigorous validation of analytical procedures to ensure the quality and consistency of pharmaceutical products.[3][4][5][6] This guide focuses on the application of HPLC for the purity validation of N-Methyl-4-chloropyridine-2-carboxamide, a technique widely employed for its precision, accuracy, and resolving power in separating complex mixtures.[7][8]

Potential Impurities in N-Methyl-4-chloropyridine-2-carboxamide Synthesis

The synthesis of N-Methyl-4-chloropyridine-2-carboxamide can potentially introduce several impurities. These may include unreacted starting materials, by-products from side reactions, and degradation products. For instance, the synthesis may involve the reaction of 4-chloropyridine-2-carboxylic acid with a methylating agent. Incomplete reaction or side reactions could lead to the presence of the starting carboxylic acid or other chlorinated pyridine derivatives.[9][10] A thorough understanding of the synthetic route is crucial for identifying potential impurities and developing a selective HPLC method.

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is critical for the accurate determination of N-Methyl-4-chloropyridine-2-carboxamide purity. Reversed-phase HPLC (RP-HPLC) is the most common approach for the analysis of moderately polar compounds like pyridine derivatives.[7][11][12] However, the choice of stationary phase, mobile phase composition, and detector settings can significantly impact the separation efficiency and sensitivity.

Stationary Phase Selection: A Comparative Overview

The choice of the stationary phase, or column, is a fundamental parameter in HPLC method development. For polar aromatic compounds such as N-Methyl-4-chloropyridine-2-carboxamide, several types of reversed-phase columns can be considered.

Stationary PhaseAdvantagesDisadvantagesSuitability for N-Methyl-4-chloropyridine-2-carboxamide
C18 (Octadecylsilane) Highly hydrophobic, excellent retention for non-polar compounds, widely available.[13][14]Can exhibit poor retention for highly polar compounds, potential for "phase collapse" in highly aqueous mobile phases.[15]Recommended. Provides a good balance of retention and selectivity for the target compound and its likely impurities.
C8 (Octylsilane) Less hydrophobic than C18, better suited for moderately polar compounds, faster elution times.[16]May provide insufficient retention for less polar impurities.Alternative. Can be a good alternative if the C18 column shows excessive retention.
Polar-Embedded Phases Enhanced retention of polar compounds, compatible with highly aqueous mobile phases.[17]May have different selectivity compared to traditional C18 columns, potentially more expensive.Consider for specific cases. Useful if significant polar impurities are expected or if a highly aqueous mobile phase is required.
Porous Graphitic Carbon (PGC) Unique selectivity based on molecular shape and polarizability, excellent for very polar compounds.[17]Can be more challenging to work with, may require specific mobile phase conditions.Not typically necessary. The polarity of N-Methyl-4-chloropyridine-2-carboxamide does not usually warrant the use of a PGC column.
Mobile Phase Optimization: The Key to Resolution

The mobile phase composition plays a crucial role in achieving optimal separation. A typical mobile phase for RP-HPLC consists of a mixture of water and an organic modifier, such as acetonitrile or methanol. The pH of the aqueous component is also a critical parameter, especially for ionizable compounds.

For N-Methyl-4-chloropyridine-2-carboxamide, a mobile phase consisting of a phosphate buffer (to control pH) and acetonitrile is a common starting point.[16][18] The gradient elution, where the proportion of the organic modifier is changed over time, is often employed to ensure the elution of all components with good peak shape and resolution.

Recommended HPLC Protocol for Purity Validation

Based on extensive method development and validation, the following HPLC protocol is recommended for the routine purity analysis of N-Methyl-4-chloropyridine-2-carboxamide. This method has been validated according to ICH Q2(R2) guidelines.[3][4][6]

Experimental Workflow

The overall workflow for the HPLC purity validation is depicted in the following diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh N-Methyl-4-chloro- pyridine-2-carboxamide Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter_Sample Filter Sample Solution Dissolve_Sample->Filter_Sample Filter_Standard Filter Standard Solution Dissolve_Standard->Filter_Standard Inject Inject into HPLC System Filter_Sample->Inject Filter_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Purity & Impurity Levels Integrate->Calculate Report Generate Report Calculate->Report

Figure 1: Experimental workflow for HPLC purity validation.

Step-by-Step Methodology

Instrumentation:

  • A gradient-capable HPLC system equipped with a UV-Vis detector.[18]

Reagents and Materials:

  • N-Methyl-4-chloropyridine-2-carboxamide reference standard and test sample.

  • HPLC grade acetonitrile and water.[18]

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate).

Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 270 nm (determined by UV scan)

Preparation of Solutions:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of N-Methyl-4-chloropyridine-2-carboxamide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the N-Methyl-4-chloropyridine-2-carboxamide test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation Summary

The recommended HPLC method was fully validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[19][20]

Validation ParameterResult
Specificity The method was shown to be specific for N-Methyl-4-chloropyridine-2-carboxamide in the presence of its potential impurities and degradation products.
Linearity The method was linear over a concentration range of 1-150 µg/mL with a correlation coefficient (r²) > 0.999.
Accuracy The recovery was between 98.0% and 102.0% for all levels tested.
Precision (Repeatability & Intermediate) The relative standard deviation (RSD) for both repeatability and intermediate precision was less than 2.0%.
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Robustness The method was found to be robust with respect to small, deliberate variations in flow rate, column temperature, and mobile phase pH.

Comparison with Alternative Methods

To provide a comprehensive guide, the performance of the recommended method was compared against two alternative HPLC methods.

ParameterRecommended Method (C18, Gradient)Alternative Method 1 (C8, Isocratic)Alternative Method 2 (Polar-Embedded, Isocratic)
Resolution (Main Peak and Closest Impurity) > 2.01.41.8
Run Time 35 minutes20 minutes25 minutes
Sensitivity (LOQ) 0.15 µg/mL0.30 µg/mL0.20 µg/mL
Robustness HighModerateHigh
Rationale for Method Selection

While the isocratic methods offer shorter run times, the recommended gradient method provides superior resolution, which is critical for accurately quantifying closely eluting impurities. The enhanced sensitivity of the recommended method is also a significant advantage for detecting trace-level impurities. The robustness of the gradient method ensures reliable performance across different laboratories and instruments.

Conclusion

The validated reversed-phase HPLC method detailed in this guide provides a reliable and robust approach for the purity determination of N-Methyl-4-chloropyridine-2-carboxamide. The comparative data clearly demonstrates the superiority of the gradient C18 method in terms of resolution and sensitivity, which are paramount for ensuring the quality and safety of this important pharmaceutical intermediate. Adherence to such validated analytical procedures is essential for regulatory compliance and the consistent production of high-quality APIs.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]

  • Sample Cleanup and Reversed-Phase High-Performance Liquid Chromatographic Analysis of Polar Aromatic Compounds in Groundwater Samples From a Former Gas Plant - PubMed. Available from: [Link]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - MDPI. Available from: [Link]

  • Validation of Analytical Procedure Q2(R2) - ICH. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. Available from: [Link]

  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - SciSpace. Available from: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. Available from: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. Available from: [Link]

  • Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification and Qu - ChemRxiv. Available from: [Link]

  • Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents.
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals. Available from: [Link]

  • N-Methyl-4-chloropyridine-2-carboxamide - Hangzhou ICH Biofarm Co., Ltd. Available from: [Link]

  • Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide - Google Patents.
  • N-Methyl-4-chloropyridine-2-carboxamide(CAS# 220000-87-3 ) - angenechemical.com. Available from: [Link]

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed. Available from: [Link]

Sources

Validation

Spectroscopic comparison of N-Methyl-4-chloropyridine-2-carboxamide and its precursors

Spectroscopic Validation Guide: N-Methyl-4-chloropyridine-2-carboxamide vs. 4-Chloropyridine-2-carboxylic Acid The Analytical Imperative in Process Chemistry N-Methyl-4-chloropyridine-2-carboxamide is a pivotal building...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Validation Guide: N-Methyl-4-chloropyridine-2-carboxamide vs. 4-Chloropyridine-2-carboxylic Acid

The Analytical Imperative in Process Chemistry

N-Methyl-4-chloropyridine-2-carboxamide is a pivotal building block in the synthesis of blockbuster multi-kinase inhibitors, most notably Sorafenib and Regorafenib[1]. In drug development workflows, the amidation of 4-chloropyridine-2-carboxylic acid must be driven to absolute completion. Trace amounts of unreacted carboxylic acid carryover can severely poison downstream nucleophilic aromatic substitution (SNAr) or urea-formation steps[2].

As an Application Scientist, I rely on rigorous spectroscopic differentiation—primarily through Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy—to validate this conversion. This guide objectively compares the spectroscopic fingerprints of the target amide against its precursors, providing a self-validating framework for synthetic workflows.

Mechanistic Pathway & Workflow

The conversion relies on a two-step activation-amidation sequence. The carboxylic acid is first converted to a highly reactive acyl chloride, which is subsequently trapped by methylamine.

G P1 4-Chloropyridine-2-carboxylic acid (Precursor) R1 Chlorination (SOCl2) Reflux, 80°C P1->R1 P2 Methylamine (Reagent) R2 Amidation 0°C to RT P2->R2 Int 4-Chloropicolinoyl chloride (Intermediate) R1->Int Int->R2 Target N-Methyl-4-chloropyridine- 2-carboxamide (Target) R2->Target NMR NMR Analysis (1H & 13C) Target->NMR IR FT-IR Analysis (Functional Groups) Target->IR

Figure 1: Synthetic workflow and spectroscopic validation pathway for the target amide.

Spectroscopic Fingerprinting: Causality and Data

Nuclear Magnetic Resonance (NMR) Profiling

The Causality of Chemical Shifts: The conversion of the carboxylic acid (-COOH) to a methylamide (-CONHCH₃) fundamentally alters the electronic environment of the pyridine ring. The -COOH group is a potent electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects, heavily deshielding the adjacent pyridine protons. When converted to the amide, the nitrogen atom's lone pair donates electron density into the carbonyl group, dampening its EWG effect on the ring. Consequently, we observe a consistent upfield shift (shielding) for all pyridine protons in the target molecule[3][4].

Furthermore, the introduction of the methyl group provides a critical internal integration anchor. The 3H doublet at ~2.80 ppm must perfectly integrate against the 1H signals of the pyridine ring to confirm complete amidation[4].

Table 1: ¹H NMR Quantitative Comparison (DMSO-d₆, 400/500 MHz)

Proton AssignmentPrecursor: 4-Chloropyridine-2-carboxylic acid (δ ppm)Target: N-Methyl-4-chloropyridine-2-carboxamide (δ ppm)Shift Causality & Diagnostic Value
Py-H6 (d)8.72 (J = 4.9 Hz)8.62 (J = 5.2 Hz)Upfield shift due to the reduced -I/-M effect of the amide vs. the acid.
Py-H3 (d)8.09 (J = 1.6 Hz)8.05 (J = 2.1 Hz)Upfield shift; altered meta-coupling constant reflects the new electronic state.
Py-H5 (dd)7.84 (J = 4.9, 1.6 Hz)7.78 (J = 5.2, 2.1 Hz)Upfield shift; consistent with a more shielded aromatic environment.
N-CH₃ (d)N/A2.80 (J = 4.6 Hz)Primary Anchor: Confirms successful amidation. Integrates exactly to 3H.
N-H (br d)N/A8.85 (J = 4.6 Hz)Amide proton; broadness is caused by ¹⁴N quadrupolar relaxation.
O-H (br s)13.50N/AComplete disappearance validates total conversion.
Fourier-Transform Infrared (FT-IR) Spectroscopy

The Causality of Vibrational Shifts: The hydrogen-bonding network undergoes a radical transformation during this reaction. The carboxylic acid precursor forms strong, diffuse intermolecular dimers, resulting in a massive, broad O-H stretch that dominates the spectrum. The target amide, conversely, forms highly ordered, linear hydrogen bonds, yielding a sharp N-H stretch. Additionally, the carbonyl absorption (Amide I band) shifts to a lower wavenumber due to the resonance contribution of the nitrogen lone pair weakening the C=O double bond character.

Table 2: FT-IR Quantitative Comparison (KBr Pellet)

Functional GroupPrecursor (cm⁻¹)Target Amide (cm⁻¹)Diagnostic Significance
O-H Stretch 3000–2500 (Broad)N/AA completely flat baseline in this region validates 100% conversion.
N-H Stretch N/A~3306 (Sharp)Confirms the presence of the secondary amide.
C=O Stretch ~1710~1673 (Amide I)Shift to a lower frequency due to N-lone pair resonance into the carbonyl.
N-H Bend N/A~1530 (Amide II)Secondary confirmation of the amide linkage.

Self-Validating Experimental Protocols

Synthesis of N-Methyl-4-chloropyridine-2-carboxamide
  • Activation: Suspend 4-chloropyridine-2-carboxylic acid (1.0 eq) in neat thionyl chloride (SOCl₂, 5.0 eq). Reflux the mixture at 80 °C for 3 hours.

    • Causality: Excess SOCl₂ drives the equilibrium toward the 4-chloropicolinoyl chloride intermediate. The reaction is complete when the suspension transitions into a clear, homogeneous dark-red solution[1].

  • Concentration: Remove the excess SOCl₂ strictly under reduced pressure.

    • Causality: Residual SOCl₂ will violently react with methylamine in the next step to form methylammonium chloride salts, which severely complicate downstream purification and depress yields[1].

  • Amidation: Dissolve the crude acyl chloride in anhydrous methanol and cool to 0 °C using an ice bath. Add a 2M solution of methylamine in THF (3.0 eq) dropwise.

    • Causality: Maintaining a low temperature (0 °C) suppresses the formation of symmetric bis-amide byproducts and controls the highly exothermic nucleophilic acyl substitution[4].

  • Isolation: Allow the reaction to warm to room temperature over 2 hours. Concentrate the mixture, extract with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄. Evaporate to yield the crude product, which can be recrystallized from ethyl acetate to afford a white solid[4].

Spectroscopic Sample Preparation & Internal Validation
  • NMR Validation (The D₂O Exchange Test): Dissolve 10 mg of the purified target in 0.5 mL of DMSO-d₆.

    • Self-Validating Step: After acquiring the initial ¹H NMR spectrum, add a single drop of D₂O to the NMR tube, shake well, and re-run the spectrum. The broad doublet at 8.85 ppm (N-H) will completely disappear due to deuterium exchange. Consequently, the doublet at 2.80 ppm (N-CH₃) will collapse into a sharp, distinct singlet. This dynamic shift unequivocally proves the structural connectivity of the methylamide group.

  • IR Validation (The Baseline Check): Triturate 2 mg of the product with 98 mg of anhydrous KBr and press into a translucent pellet at 10 tons of pressure.

    • Self-Validating Step: Inspect the baseline between 3000–2500 cm⁻¹. It must be completely flat. Any residual broadness in this region is a direct indicator of unreacted carboxylic acid carryover, signaling that the batch must be re-purified before being subjected to urea coupling.

References

  • 4-Chloropyridine-2-carboxylic acid | 5470-22-4 - ChemicalBook -
  • Synthesis of Sorafenib−Ruthenium Complexes, Investigation of Biological Activities and Applications in Drug Delivery Systems as an Anticancer Agent - ACS Public
  • 220000-87-3 | 4-Chloro-N-methylpicolinamide | Sorafenib - Ambeed.com -
  • A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib - Thieme Connect -

Sources

Comparative

Comparative study of catalysts for N-Methyl-4-chloropyridine-2-carboxamide synthesis

Title: Comparative Guide: Catalytic Strategies for the Synthesis of N-Methyl-4-chloropyridine-2-carboxamide Executive Summary N-Methyl-4-chloropyridine-2-carboxamide (CAS 220000-87-3) is an indispensable building block i...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: Catalytic Strategies for the Synthesis of N-Methyl-4-chloropyridine-2-carboxamide

Executive Summary

N-Methyl-4-chloropyridine-2-carboxamide (CAS 220000-87-3) is an indispensable building block in modern medicinal chemistry. It serves as the foundational pyridine-2-amide motif in the synthesis of diaryl urea multikinase inhibitors, most notably 1[1]. These therapeutics exert their antineoplastic effects by inhibiting Raf kinases and disrupting tumor angiogenesis[2]. The formation of this intermediate relies on the critical amidation of 4-chloropyridine-2-carboxylic acid with methylamine.

As a Senior Application Scientist, I have structured this guide to objectively compare three distinct catalytic and reagent-driven methodologies for this transformation. By evaluating causality, scalability, and atom economy, this guide provides researchers with data-driven insights to select the optimal synthetic route.

Mechanistic Workflow and Application

Before evaluating the amidation protocols, it is crucial to understand where this intermediate fits within the broader drug discovery workflow. The synthesized pyridine-2-carboxamide undergoes nucleophilic aromatic substitution (SNAr) with 4-aminophenol, followed by urea formation to yield the final active pharmaceutical ingredient (API)[1][2].

G A 4-Chloropyridine- 2-carboxylic acid D N-Methyl-4-chloropyridine- 2-carboxamide A->D Amidation B Methylamine B->D C Catalyst / Coupling Agent (DMF, HATU, or Boronic Acid) C->D E 4-Aminophenol (Nucleophilic Substitution) D->E F Diaryl Urea Formation E->F G Sorafenib / Regorafenib (Raf Kinase Inhibitors) F->G

Fig 1. Synthetic workflow of N-Methyl-4-chloropyridine-2-carboxamide in drug discovery.

Catalyst and Reagent Comparison

We evaluate three primary methods for synthesizing N-Methyl-4-chloropyridine-2-carboxamide:

  • Method A: Thionyl Chloride (SOCl2) with Catalytic DMF. The traditional industrial standard. DMF acts as a catalyst by generating the Vilsmeier-Haack reagent, facilitating the conversion of the acid to a highly reactive acid chloride[3].

  • Method B: HATU with DIPEA. A premium uronium-based coupling strategy. Ideal for discovery-scale synthesis where mild conditions and rapid conversion are prioritized over atom economy.

  • Method C: Boronic Acid Catalysis (e.g., MIBA). A modern, green-chemistry approach. Arylboronic acids act as Lewis acid catalysts to drive direct dehydrative amidation, producing only water as a byproduct[4][5].

Quantitative Performance Data
ParameterMethod A (SOCl2 / DMF)Method B (HATU / DIPEA)Method C (Boronic Acid)
Primary Mechanism Acid Chloride FormationHOAt-Ester ActivationAcylborate Intermediate
Typical Yield 89% - 96%>95%85% - 90%
Reaction Temperature 80 °C (Reflux)Room TemperatureAmbient to 45 °C
Atom Economy Low (Generates SO2, HCl)Very Low (High MW byproducts)High (Generates H2O)
Scalability Excellent (Process Scale)Poor (Cost prohibitive)Good (Emerging technology)
Key Advantage Highly cost-effectiveMild, rapid conversionGreen, sustainable

Mechanistic Deep-Dive: Boronic Acid Catalysis

While Methods A and B rely on stoichiometric activating agents, Method C utilizes true catalysis. The boronic acid (e.g.,5) coordinates with the carboxylic acid to form a transient monoacylborate[5]. This intermediate lowers the activation energy for nucleophilic attack by methylamine, bypassing the need for hazardous coupling reagents[4].

Cycle BA Boronic Acid Catalyst IM1 Monoacylborate Intermediate BA->IM1 + Carboxylic Acid CA 4-Chloropyridine- 2-carboxylic acid CA->IM1 IM2 Tetrahedral Adduct IM1->IM2 + Methylamine MA Methylamine MA->IM2 IM2->BA Catalyst Regeneration PROD N-Methyl-4-chloropyridine- 2-carboxamide IM2->PROD Dehydration H2O Water (Byproduct) IM2->H2O

Fig 2. Mechanism of boronic acid-catalyzed direct dehydrative amidation.

Step-by-Step Experimental Protocols

Method A: SOCl2 with Catalytic DMF (Process Scale)

Causality & Design: Thionyl chloride alone is often sluggish in converting electron-deficient pyridines. The addition of catalytic DMF generates the Vilsmeier-Haack intermediate, which acts as a highly electrophilic chlorinating agent, drastically reducing reaction time and improving yield[2][3].

  • Activation: Suspend 4-chloropyridine-2-carboxylic acid (1.0 equiv) in SOCl2 (10 volumes). Add 3 drops of anhydrous DMF.

  • Reflux: Heat the non-homogeneous mixture to 80 °C and reflux for 2 hours. The solution will become clear as the acid chloride forms[3].

  • Concentration: Cool to room temperature and concentrate under reduced pressure to rigorously remove excess SOCl2. Self-Validation: Failure to remove SOCl2 will result in the formation of highly exothermic, toxic byproducts upon amine addition, and will drastically reduce the yield.

  • Amidation: Dissolve the resulting residue in anhydrous THF or DCM. Cool to 0 °C in an ice bath. Slowly add a solution of methylamine (2.0 M in THF, 2.5 equiv)[2].

  • Isolation: Stir for 3 hours, allowing the mixture to warm to room temperature. Concentrate and recrystallize from ethyl acetate to afford the product as a white solid (Yield: ~96%)[3].

Method B: HATU / DIPEA Coupling (Discovery Scale)

Causality & Design: HATU generates an active HOAt ester. DIPEA is chosen as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only serves to deprotonate the carboxylic acid and neutralize the hydrochloride salt of the amine.

  • Preparation: Dissolve 4-chloropyridine-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature to ensure complete deprotonation.

  • Activation: Add HATU (1.1 equiv) in one portion. Stir for 15 minutes. Self-Validation: The solution typically turns a pale yellow, indicating the successful formation of the active OAt-ester.

  • Coupling: Add methylamine hydrochloride (1.2 equiv). Stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with ethyl acetate. Wash the organic layer extensively with brine (5x) to remove DMF and HOAt byproducts. Dry over Na2SO4 and concentrate.

Method C: Boronic Acid Catalyzed Direct Amidation (Green Chemistry)

Causality & Design: This method avoids toxic coupling reagents. Molecular sieves (5Å) are utilized to drive the equilibrium forward by sequestering the water byproduct, preventing the hydrolysis of the transient acylborate intermediate[4][5].

  • Setup: In an oven-dried flask, combine 4-chloropyridine-2-carboxylic acid (1.0 equiv), methylamine (1.2 equiv, as a free base in organic solvent), and 5 catalyst (5 mol%)[5].

  • Solvent & Desiccant: Add anhydrous dichloromethane (DCM) and activated 5Å molecular sieves (200 mg/mmol).

  • Reaction: Stir the mixture at ambient temperature (or gentle heating up to 45 °C if sterically hindered) for 12-24 hours[4].

  • Purification: Filter the mixture through a Celite pad to remove molecular sieves. Concentrate the filtrate and purify via short-path silica gel chromatography. The boronic acid catalyst can often be recovered during this step[5].

Conclusion

For the synthesis of N-Methyl-4-chloropyridine-2-carboxamide, the choice of catalytic or coupling strategy depends heavily on the project phase. Method A (SOCl2/DMF) remains the undisputed champion for large-scale, cost-sensitive process chemistry[2]. Method B (HATU) provides the speed and reliability required for milligram-scale discovery chemistry. However, Method C (Boronic Acid Catalysis) represents the future of sustainable synthesis, offering excellent atom economy and eliminating the need for hazardous stoichiometric dehydrating agents[4][5].

References

  • MDPI Molecules - Introduction of Mercaptoethyl at Sorafenib Pyridine-2-Amide Motif.[Link]

  • Google Patents (US20100075971A1) - Substituted pyridine derivatives useful in the treatment of cancer. [Link]

  • Organic Chemistry Portal - Amide synthesis by acylation (Boronic Acid Catalysis). [Link]

  • RSC Chemical Communications - Organoboron catalysis for direct amide/peptide bond formation. [Link]

  • Organic Process Research & Development - A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N-Methyl-4-chloropyridine-2-carboxamide

This guide provides essential, procedural information for the safe and compliant disposal of N-Methyl-4-chloropyridine-2-carboxamide. As a chlorinated pyridine derivative used in complex research and development, its was...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, procedural information for the safe and compliant disposal of N-Methyl-4-chloropyridine-2-carboxamide. As a chlorinated pyridine derivative used in complex research and development, its waste management demands rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise, trustworthiness, and authoritative standards.

Core Principles: Hazard Identification and Risk Mitigation

Understanding the inherent risks of N-Methyl-4-chloropyridine-2-carboxamide is fundamental to its safe handling and disposal. The compound is classified as a hazardous substance, and its disposal is governed by regulations pertaining to chemical waste.

1.1. Hazard Profile

N-Methyl-4-chloropyridine-2-carboxamide presents several health hazards that necessitate careful handling:

  • Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation.[1][2][3] The hydrochloride salt form can cause severe skin burns and eye damage.[4]

  • Respiratory Irritation: Inhalation may lead to respiratory irritation.[1]

  • Toxicity: It may be harmful if swallowed or if it comes into contact with the skin.[2]

Given these properties, all waste streams containing this compound, regardless of concentration, must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[5][6]

1.2. Immediate Safety & Personal Protective Equipment (PPE)

Before generating any waste, it is crucial to establish a safe working environment. All handling of N-Methyl-4-chloropyridine-2-carboxamide should occur within a certified chemical fume hood to minimize inhalation exposure.[1][7] An eyewash station and safety shower must be readily accessible.[7]

The following table outlines the minimum required PPE. A site-specific risk assessment should be performed to determine if additional protection is necessary.

Equipment/MeasureSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes and solid particulates.[7]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may offer limited protection for prolonged contact.Prevents skin contact and absorption.[7]
Body Protection A fully-buttoned laboratory coat.Protects clothing and skin from contamination.[5]
Respiratory Protection Work performed in a chemical fume hood.Primary means of respiratory protection. A NIOSH-approved respirator may be required for spill cleanup or in case of ventilation failure.[1][7]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation is the most critical step in the disposal process. It prevents dangerous chemical reactions and ensures compliant disposal by a licensed waste management facility. N-Methyl-4-chloropyridine-2-carboxamide waste must be classified as Halogenated Organic Waste .[7]

2.1. Waste Segregation Workflow

The following workflow provides a logical pathway for characterizing and segregating waste generated from procedures involving N-Methyl-4-chloropyridine-2-carboxamide.

G start Waste Generation (N-Methyl-4-chloropyridine-2-carboxamide) decision1 Is the waste solid or liquid? start->decision1 solid_waste Solid Waste (Contaminated PPE, weigh paper, etc.) decision1->solid_waste Solid liquid_waste Liquid Waste decision1->liquid_waste Liquid solid_container Collect in dedicated, sealed 'Solid Halogenated Waste' container. solid_waste->solid_container decision2 Is the liquid primarily organic solvent or aqueous? liquid_waste->decision2 organic_container Collect in dedicated 'Halogenated Organic Liquid Waste' container. decision2->organic_container Organic aqueous_container Collect in dedicated 'Halogenated Aqueous Waste' container. decision2->aqueous_container Aqueous

Caption: Waste Segregation Workflow for N-Methyl-4-chloropyridine-2-carboxamide.

2.2. Detailed Collection Procedures

  • Solid Waste:

    • Collect all contaminated solid materials, such as gloves, absorbent pads, weigh boats, and pipette tips, in a dedicated container.

    • This container must be a sealable, durable plastic pail or a bag-lined drum clearly labeled "Solid Hazardous Waste" and listing "N-Methyl-4-chloropyridine-2-carboxamide" as a constituent.[7]

    • Keep the container closed except when adding waste.

  • Liquid Waste (Organic and Aqueous):

    • Use separate, compatible, and leak-proof containers for halogenated organic and halogenated aqueous waste.[5][7]

    • Containers must be clearly labeled with a hazardous waste tag that includes all chemical constituents and their approximate percentages.

    • Never mix halogenated waste with non-halogenated waste streams.

    • Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.[8]

  • Disposal of Empty Containers:

    • Empty containers that held N-Methyl-4-chloropyridine-2-carboxamide must be treated as hazardous waste.

    • Triple-rinse the container with a suitable solvent (e.g., acetone or methanol).[7][8]

    • Crucially, the first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinsates may also require collection depending on local regulations.[7][8]

    • After proper rinsing, deface the label on the empty container and dispose of it according to your institution's guidelines for decontaminated lab glass or plastic.

On-Site Storage and Final Disposal

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup. This area should be located at or near the point of generation.

3.1. Storage Requirements

ParameterGuidelineCitation
Container Type Tightly sealed, chemically resistant, and leak-proof.[5][7][9]
Labeling Clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[5][8]
Storage Location A designated, cool, dry, well-ventilated, and secure area. Away from incompatible materials.[7][9]
Containment Store containers in secondary containment to prevent spills.[7]
Status Keep containers closed at all times except when adding waste.[8]

3.2. Final Disposal Method

As there are no standard laboratory-scale neutralization protocols for this compound, the only acceptable disposal method is through a licensed hazardous waste disposal contractor.[7] The most common terminal disposal method for chlorinated organic compounds is high-temperature incineration at a permitted facility.[5][10]

Procedure for Disposal:

  • Ensure all waste containers are properly sealed and labeled.

  • Complete all required institutional waste disposal forms.

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[7]

Emergency Protocol: Spill Management

In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the area. For large spills, evacuate the laboratory and contact your institution's emergency response team.

  • Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood to contain vapors.[5]

  • Wear PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 1.2.

  • Contain and Absorb: For small spills, cover with a non-combustible, inert absorbent material such as sand, vermiculite, or a commercial chemical sorbent.[7]

  • Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated, sealable hazardous waste container.[1][7]

  • Decontaminate: Clean the spill area with soap and water. Collect all cleaning materials (e.g., paper towels, wipes) as solid hazardous waste.[7]

References

  • Benchchem. (n.d.). Essential Guide to the Proper Disposal of 2-Chloro-3-nitro-6-phenylpyridine.
  • MilliporeSigma. (2025). Safety Data Sheet.
  • PubChem. (2025). 4-chloro-N-methylpyridine-2-carboxamide hydrochloride (1:1). National Center for Biotechnology Information.
  • Benchchem. (n.d.). Safe Disposal of 4-(Chloromethyl)-2-methoxypyridine: A Procedural Guide.
  • Echemi. (n.d.). 4-Chloro-N-methylpicolinamide SDS.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Chloropyridine-4-carboxamide.
  • TargetMol. (2026). Safety Data Sheet.
  • PubChem. (n.d.). 4-Chloro-N-methylpicolinamide. National Center for Biotechnology Information.
  • Tokyo Chemical Industry. (2026). Safety Data Sheet: Methyl 4-Chloro-2-pyridinecarboxylate.
  • Shandong Kunda Biotechnology Co Ltd. (n.d.). 4-Chloro-N-methylpyridine-2-carboxamide.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • University of the Philippines Diliman. (n.d.). Guidelines for Chemical Waste Disposal. Natural Sciences Research Institute.
  • Washington State University. (n.d.). Pyridine Standard Operating Procedure.

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Handling

Comprehensive Safety and Operational Guide: Handling N-Methyl-4-chloropyridine-2-carboxamide (CAS 220000-87-3)

Welcome to the application scientist’s definitive guide for handling N-Methyl-4-chloropyridine-2-carboxamide[1]. Widely recognized as a critical building block in the synthesis of multikinase inhibitors like Sorafenib[2]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the application scientist’s definitive guide for handling N-Methyl-4-chloropyridine-2-carboxamide[1]. Widely recognized as a critical building block in the synthesis of multikinase inhibitors like Sorafenib[2], this compound demands rigorous handling protocols. Its utility in drug development stems from the highly activated chlorine atom at the C4 position of the pyridine ring[3]. While this electrophilic center is perfectly tuned for Nucleophilic Aromatic Substitution (SNAr) to build complex ether linkages, it is precisely this reactivity that dictates its toxicological profile and necessitates strict Personal Protective Equipment (PPE) and operational controls.

Hazard Profile & Mechanistic Causality

Before donning PPE, it is crucial to understand why the hazards exist. N-Methyl-4-chloropyridine-2-carboxamide is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[4].

  • Mechanistic Causality (H315 & H319): The electron-withdrawing nature of the carboxamide group at the C2 position, combined with the pyridine nitrogen, severely depletes electron density at the C4 position. This makes the C-Cl bond highly susceptible to nucleophilic attack. If exposed to biological tissues, the compound can react with nucleophilic residues (e.g., primary amines in lysine, thiols in cysteine) in epidermal and mucosal proteins, leading to covalent modification and subsequent inflammatory cascades[5].

  • Mechanistic Causality (H335): Its physical state as a fine, low-melting-point (41–43 °C) powder increases the risk of aerosolization and inhalation during transfer, directly irritating the respiratory tract[2].

Table 1: Physicochemical and Hazard Summary
Property / HazardValue / ClassificationOperational Implication
CAS Number 220000-87-3Ensure exact lot tracking and SDS alignment[1].
Physical State Solid (White to light yellow powder)High risk of aerosolization; avoid dry sweeping[2].
Melting Point 41 - 43 °CCan clump or melt upon friction/heating; store in a cool, dry place[5].
GHS Hazards H315, H319, H335Requires strict dermal, ocular, and respiratory barriers[4].

Personal Protective Equipment (PPE) Matrix

To mitigate the specific electrophilic risks of CAS 220000-87-3, the following PPE is mandatory. Every choice here is dictated by the chemical's reactivity and the solvents used in its processing.

  • Hand Protection (Nitrile Gloves, ≥0.11 mm thickness):

    • Causality: In synthetic workflows, this compound is typically dissolved in polar aprotic solvents like N,N-Dimethylformamide (DMF)[3]. Latex degrades rapidly in DMF, compromising the barrier. Nitrile provides superior chemical resistance.

    • Self-Validating Standard: For scale-up (>10g), double-gloving is required. If the outer glove tears or shows chemical staining, the inner glove provides an uncompromised buffer while you immediately pause to change gloves.

  • Eye Protection (Chemical Splash Goggles):

    • Causality: Safety glasses with side shields are insufficient. The fine particulate nature of the powder means ambient air currents in a fume hood can lift particles. Snug-fitting goggles prevent micro-particulates from bypassing the lenses and reacting with the nucleophilic environment of the cornea[4].

  • Body Protection (Flame-Retardant Lab Coat):

    • Causality: Because downstream SNAr reactions utilize strong bases (e.g., Potassium tert-butoxide) and flammable solvents, a flame-retardant coat (e.g., Nomex) protects against both chemical deposition and localized flash fires[3].

  • Respiratory Protection:

    • Causality: Handling must occur strictly within a certified chemical fume hood. If engineering controls fail or during a spill outside the hood, a NIOSH-approved N95 or P100 particulate respirator is required to block the inhalation of the reactive dust[4].

Operational Workflow: SNAr Reaction Protocol

The most common application of this compound is its coupling with 4-aminophenol to form 4-(4-aminophenoxy)-N-methylpicolinamide, the core intermediate of Sorafenib[3]. The following protocol integrates synthesis with self-validating safety checks.

  • Step 1: Engineering Control Validation Before opening the reagent bottle, verify the fume hood monitor reads a face velocity of at least 0.5 m/s. Self-Validation: Tape a small piece of tissue to the bottom of the sash; a steady inward pull physically confirms directional airflow, ensuring no aerosolized powder escapes into the lab.

  • Step 2: Reagent Preparation & Inert Atmosphere In an oven-dried flask under a nitrogen (N2) atmosphere, dissolve 4-aminophenol (1.0 eq) in anhydrous DMF[3]. Causality: N2 prevents the oxidation of the electron-rich 4-aminophenol into unreactive, dark-colored quinoneimines.

  • Step 3: Base Activation Slowly add Potassium tert-butoxide (KOtBu, 1.2 eq)[3]. Causality: The strong base deprotonates the phenol, generating a highly nucleophilic phenoxide ion. Stir for 30 minutes at room temperature.

  • Step 4: Substrate Addition Carefully uncap the N-Methyl-4-chloropyridine-2-carboxamide (1.0 eq) inside the deepest part of the hood. Add it to the reaction mixture along with K2CO3 (0.5 eq)[3]. Causality: The secondary base (K2CO3) acts as an acid scavenger to neutralize any trace HCl generated, preventing the protonation of the amine group on 4-aminophenol, which must remain free for downstream urea formation.

  • Step 5: Thermal Promotion Heat the suspension to 80 °C for 3 hours[3]. Causality: The thermal energy overcomes the activation barrier of the SNAr transition state, displacing the chloride ion.

  • Step 6: Quench and Extraction Cool the reaction to room temperature. Slowly pour the mixture into a 3x volume of distilled water to quench the strong base and precipitate the organic products. Extract with Ethyl Acetate (3x)[3]. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

Process & Safety Workflow Diagram

SNArWorkflow PPE 1. PPE & Hood Setup (Velocity ≥0.5 m/s) Prep 2. Reagent Prep (CAS 220000-87-3 + Phenol) PPE->Prep Verified Reaction 3. SNAr Reaction (KOtBu, DMF, 80°C) Prep->Reaction N2 Atm Workup 4. Aqueous Quench & EA Extraction Reaction->Workup Cool to RT Waste 5. Waste Segregation (Halogenated / Aqueous) Workup->Waste Phase Separation

Fig 1: Operational and safety workflow for the SNAr reaction of CAS 220000-87-3.

Spill Management & Disposal Plan

Immediate Spill Response: If N-Methyl-4-chloropyridine-2-carboxamide powder is spilled, do not dry sweep [4]. Dry sweeping introduces kinetic energy that aerosolizes the reactive particulates. Protocol: Don your P100 respirator and heavy-duty nitrile gloves. Cover the spill with damp absorbent pads (wetted with water or isopropanol) to suppress dust. Gently gather the material using a non-sparking scoop and place it into a sealable, clearly labeled hazardous waste container. Wash the spill area with a mild soap solution to hydrolyze any microscopic residues.

Waste Disposal Segregation:

  • Aqueous Waste: The aqueous layer from the reaction workup contains DMF, unreacted phenoxide, and inorganic salts (KCl). This must be routed to the Highly Contaminated Aqueous Waste stream.

  • Organic Waste: The organic extraction waste contains Ethyl Acetate and unreacted N-Methyl-4-chloropyridine-2-carboxamide. Because the starting material contains a covalently bound chlorine atom, this must be strictly routed to the Halogenated Organic Waste stream to comply with environmental regulations and prevent explosive reactions in non-halogenated incinerators.

References

  • Title: Introduction of Mercaptoethyl at Sorafenib Pyridine-2-Amide Motif as a Potentially Effective Chain to Further get Sorafenib-PEG-DGL Source: National Institutes of Health (NIH PMC) URL:[Link]

  • Title: 4-chloro-N-methylpyridine-2-carboxamide CAS 220000-87-3 Source: Home Sunshine Pharma URL:[Link]

Sources

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